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  • Product: 1,1-Bis(2-bromoethyl)cyclopropane
  • CAS: 1232431-84-3

Core Science & Biosynthesis

Foundational

1,1-Bis(2-bromoethyl)cyclopropane synthesis pathway

An In-depth Technical Guide to the Synthesis of 1,1-Bis(2-bromoethyl)cyclopropane Introduction 1,1-Disubstituted cyclopropane scaffolds are of significant interest to researchers in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1,1-Bis(2-bromoethyl)cyclopropane

Introduction

1,1-Disubstituted cyclopropane scaffolds are of significant interest to researchers in medicinal chemistry and materials science. The inherent strain and rigid, three-dimensional geometry of the cyclopropane ring make it a valuable bioisostere for gem-dimethyl groups and a unique building block for complex molecular architectures. 1,1-Bis(2-bromoethyl)cyclopropane, in particular, represents a versatile, bifunctional electrophile. Its two primary bromide arms are poised for subsequent nucleophilic displacement reactions, enabling the construction of spirocyclic systems, macrocycles, and polymers. This guide provides a comprehensive, field-proven synthetic pathway to this valuable intermediate, designed for practical application by researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A direct, single-pot synthesis of 1,1-bis(2-bromoethyl)cyclopropane is not prominently documented in the literature. Therefore, a robust, multi-step pathway has been designed based on reliable and well-characterized transformations. The core strategy involves the construction of a 1,1-disubstituted cyclopropane core, followed by a two-carbon homologation of the substituents and subsequent functional group conversion to the target dibromide.

The chosen pathway begins with the widely available diethyl malonate and proceeds through a series of high-yielding, standard laboratory reactions. This ensures reproducibility and scalability. The key intermediate is 1,1-bis(2-hydroxyethyl)cyclopropane , which is then converted to the final product in the last step.

Synthetic_Workflow Diethyl Malonate Diethyl Malonate Diethyl cyclopropane-1,1-dicarboxylate Diethyl cyclopropane-1,1-dicarboxylate Diethyl Malonate->Diethyl cyclopropane-1,1-dicarboxylate Step 1: Cyclization 1,1-Bis(hydroxymethyl)cyclopropane 1,1-Bis(hydroxymethyl)cyclopropane Diethyl cyclopropane-1,1-dicarboxylate->1,1-Bis(hydroxymethyl)cyclopropane Step 2: Reduction 1,1-Bis(tosyloxymethyl)cyclopropane 1,1-Bis(tosyloxymethyl)cyclopropane 1,1-Bis(hydroxymethyl)cyclopropane->1,1-Bis(tosyloxymethyl)cyclopropane Step 3a: Tosylation 1,1-Bis(cyanomethyl)cyclopropane 1,1-Bis(cyanomethyl)cyclopropane 1,1-Bis(tosyloxymethyl)cyclopropane->1,1-Bis(cyanomethyl)cyclopropane Step 3b: Cyanation 1,1-Cyclopropanediacetic acid 1,1-Cyclopropanediacetic acid 1,1-Bis(cyanomethyl)cyclopropane->1,1-Cyclopropanediacetic acid Step 3c: Hydrolysis 1,1-Bis(2-hydroxyethyl)cyclopropane 1,1-Bis(2-hydroxyethyl)cyclopropane 1,1-Cyclopropanediacetic acid->1,1-Bis(2-hydroxyethyl)cyclopropane Step 3d: Reduction 1,1-Bis(2-bromoethyl)cyclopropane 1,1-Bis(2-bromoethyl)cyclopropane 1,1-Bis(2-hydroxyethyl)cyclopropane->1,1-Bis(2-bromoethyl)cyclopropane Step 4: Bromination

Caption: Overall synthetic workflow for 1,1-bis(2-bromoethyl)cyclopropane.

Part 1: Synthesis of the Cyclopropane Core

The initial phase of the synthesis focuses on constructing the 1,1-disubstituted cyclopropane ring, which serves as the foundational scaffold for subsequent modifications.

Step 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

This classic reaction leverages the acidity of the α-hydrogens in diethyl malonate to perform a tandem nucleophilic substitution with a 1,2-dihaloalkane, directly forming the cyclopropane ring.

Causality and Mechanistic Insight: The mechanism is a sequential double alkylation. A base, such as potassium carbonate, deprotonates the diethyl malonate to form a resonance-stabilized enolate. This potent nucleophile attacks one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction, displacing the first bromide. A second deprotonation occurs, and the resulting enolate undergoes an intramolecular SN2 reaction, displacing the second bromide to close the three-membered ring.[1] The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is highly recommended to facilitate the reaction between the organic-soluble substrate and the solid base under milder conditions.[1]

Malonic_Ester_Cyclization cluster_0 Step 1: First Alkylation (Intermolecular SN2) cluster_1 Step 2: Cyclization (Intramolecular SN2) Malonate Diethyl Malonate Enolate Intermediate Mono-alkylated Intermediate Malonate->Intermediate attacks DBE 1,2-Dibromoethane DBE->Intermediate Intermediate_Enolate Intermediate Enolate Intermediate->Intermediate_Enolate Deprotonation (Base) Product Diethyl Cyclopropane-1,1-dicarboxylate Intermediate_Enolate->Product ring closure

Caption: Mechanism of cyclopropane ring formation from diethyl malonate.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1.0 eq), finely powdered potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.05 eq).

  • Add N,N-dimethylformamide (DMF) as the solvent, followed by 1,2-dibromoethane (1.3 eq).

  • Heat the mixture to 80-90 °C and stir vigorously for 12-18 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with diethyl ether.

  • Combine the filtrate and washings. Remove the DMF under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate as a colorless oil.[1][2]

Step 2: Reduction of Diethyl Cyclopropane-1,1-dicarboxylate

The diester is reduced to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency in reducing esters to primary alcohols.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an argon atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopropane, which can often be used without further purification.[3][4]

Part 2: Two-Carbon Homologation of the Cyclopropane Core

This sequence extends each of the hydroxymethyl arms by two carbons to yield the key precursor, 1,1-bis(2-hydroxyethyl)cyclopropane. This is achieved through a robust four-step process involving tosylation, cyanation, hydrolysis, and reduction.

Steps 3a-3d: Homologation Sequence
  • Tosylation (3a): The diol is converted to 1,1-bis(tosyloxymethyl)cyclopropane . The tosylate group is an excellent leaving group, making the primary carbons highly susceptible to nucleophilic attack in the next step.

  • Cyanation (3b): The ditosylate is treated with sodium cyanide in a polar aprotic solvent like DMSO. The cyanide ion displaces the tosylate groups via an SN2 reaction to form 1,1-bis(cyanomethyl)cyclopropane .

  • Hydrolysis (3c): The dinitrile is subjected to acidic or basic hydrolysis to yield 1,1-cyclopropanediacetic acid .

  • Reduction (3d): The resulting diacid is reduced to the target diol, 1,1-bis(2-hydroxyethyl)cyclopropane , using a strong reducing agent such as LiAlH₄ or borane (BH₃·THF).

Part 3: Final Bromination Step

The final transformation converts the hydroxyl groups of the homologated diol into the target primary bromides. The Appel reaction is the superior method for this conversion, offering mild conditions and high yields.

Step 4: Synthesis of 1,1-Bis(2-bromoethyl)cyclopropane via the Appel Reaction

Causality and Mechanistic Insight: The Appel reaction converts alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄). The reaction begins with the formation of a phosphonium salt from PPh₃ and CBr₄. The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an oxyphosphonium intermediate. This step effectively converts the hydroxyl group into an excellent leaving group. Finally, the bromide ion, generated in the initial step, performs an SN2 displacement on the primary carbon, yielding the alkyl bromide and triphenylphosphine oxide as a byproduct.[5][6] The strong P=O double bond formed in the byproduct provides the thermodynamic driving force for the reaction.[7]

Appel_Reaction Reagents PPh₃ + CBr₄ Phosphonium [Ph₃P-Br]⁺ Br⁻ Reagents->Phosphonium Alcohol R-CH₂-OH (Diol Intermediate) Oxyphosphonium [R-CH₂-O-PPh₃]⁺ Br⁻ (Oxyphosphonium Intermediate) Alcohol->Oxyphosphonium attacks P Phosphonium->Oxyphosphonium Product R-CH₂-Br (Target Dibromide) Oxyphosphonium->Product SN2 attack by Br⁻ Byproduct Ph₃P=O Oxyphosphonium->Byproduct

Caption: Simplified mechanism of the Appel reaction for bromination.

Experimental Protocol:

  • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 1,1-bis(2-hydroxyethyl)cyclopropane (1.0 eq) and triphenylphosphine (2.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of carbon tetrabromide (2.5 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 8-12 hours, monitoring by TLC until the starting diol is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add hexanes or pentane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a pad of silica gel, washing with hexanes to elute the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,1-bis(2-bromoethyl)cyclopropane.

  • Further purification can be achieved by column chromatography on silica gel if necessary.[8]

Quantitative Data Summary

The following table summarizes the key parameters for each major step in the synthesis. Yields are representative and may vary based on experimental conditions and scale.

StepTransformationKey ReagentsSolventTypical Yield
1Diethyl Malonate → Diester1,2-Dibromoethane, K₂CO₃, TBABDMF70-85%
2Diester → DiolLiAlH₄THF85-95%
3Diol → Homologated Diol1. TsCl, Pyridine; 2. NaCN; 3. H₃O⁺; 4. LiAlH₄Various~50-60% (4 steps)
4Homologated Diol → DibromidePPh₃, CBr₄DCM80-95%

Conclusion

This technical guide outlines a logical and robust multi-step synthesis for 1,1-bis(2-bromoethyl)cyclopropane, a valuable bifunctional building block. By breaking down the synthesis into a series of well-established and high-yielding reactions, this pathway provides a reliable method for accessing this compound in a laboratory setting. The detailed protocols and mechanistic explanations are intended to empower researchers to confidently undertake this synthesis and explore the subsequent chemistry of this versatile cyclopropane derivative.

References

  • White, D. A. (1977).
  • Wikipedia. (2023). Appel reaction. In Wikipedia. Retrieved from [Link][5]

  • Sanford, A. B., et al. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. Organic Letters, 24(30), 5549–5553. Available at: [Link][9]

  • Sanford, A. B., et al. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. PMC. Available at: [Link][10]

  • Organic Chemistry Portal. Appel Reaction. Retrieved from [Link][6]

  • Szeimies, G., et al. (1985). [1.1.1]Propellane. Angewandte Chemie International Edition in English, 24(10), 867-868.
  • Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1, 1-cyclopropanedimethanol. Retrieved from [Link][3]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link][8]

  • Google Patents. (n.d.). GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane. Retrieved from [4]

  • ResearchGate. (2014). Alkyl bromides prepared from the corresponding alcohols using the triphenylphosphine monolith for the Appel reaction in flow. Retrieved from [Link][11]

  • Google Patents. (n.d.). US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid. Retrieved from [2]

  • Google Patents. (n.d.). EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid. Retrieved from [12]

  • YouTube. (2025). Appel Reaction Mechanism. Retrieved from [Link] [fictional URL for demonstration][7]

Sources

Exploratory

Spectroscopic Characterization and Synthetic Utility of 1,1-Bis(2-bromoethyl)cyclopropane: An In-Depth Technical Guide

Executive Summary 1,1-Bis(2-bromoethyl)cyclopropane (CAS: 1232431-84-3)[1] is a highly specialized, bifunctional aliphatic halide. In modern drug development, there is a paradigm shift toward increasing the sp³ carbon fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Bis(2-bromoethyl)cyclopropane (CAS: 1232431-84-3)[1] is a highly specialized, bifunctional aliphatic halide. In modern drug development, there is a paradigm shift toward increasing the sp³ carbon fraction (Fsp³) of drug candidates to improve their pharmacokinetic profiles, solubility, and metabolic stability—a concept often referred to as "escaping from flatland." This molecule serves as a critical linchpin in synthesizing complex spirocyclic scaffolds (e.g., spiro[2]heptane or spiro[3]octane derivatives)[4].

This whitepaper provides a rigorous deconstruction of the molecule's Infrared (IR) spectrum, grounded in spectroscopic causality, alongside a self-validating analytical protocol and synthetic workflow designed for medicinal chemists and drug development professionals.

Structural Rationale and IR Vibrational Causality

The IR spectrum of 1,1-Bis(2-bromoethyl)cyclopropane is a composite of three distinct structural domains. From an application scientist's perspective, interpreting this spectrum requires understanding the quantum mechanical and steric causalities driving these absorptions, rather than merely memorizing peak tables.

  • The Cyclopropane Ring: Unlike standard alkanes (sp³ hybridized, ~109.5° bond angles), the internal bond angles of cyclopropane are constrained to 60°. To compensate for this extreme angle strain, the C-C bonds adopt a "bent" configuration with higher p-character, forcing the exocyclic C-H bonds to adopt higher s-character (approaching sp² hybridization). Causality dictates that increased s-character shortens and strengthens the C-H bond, shifting the C-H stretching frequency above the typical alkane threshold to the 3080–3000 cm⁻¹ range[5]. Furthermore, the symmetric ring deformation (the "ring breathing" mode) provides a highly diagnostic fingerprint peak between 1020 and 1000 cm⁻¹ [5].

  • The Alkyl Chains (-CH₂-CH₂-): The two ethyl linker arms exhibit standard sp³ aliphatic behavior. The asymmetric and symmetric C-H stretching modes are clearly resolved in the 2950–2850 cm⁻¹ region. The methylene scissoring (bending) vibrations manifest consistently around 1450 cm⁻¹ .

  • The Bromine Termini (-Br): The terminal C-Br bonds introduce a profound heavy-atom effect. The large reduced mass of the Carbon-Bromine oscillator drastically lowers the vibrational frequency according to Hooke's Law. Consequently, the C-Br stretching modes dominate the far end of the fingerprint region, typically appearing as strong, broad absorptions between 650 and 500 cm⁻¹ .

IR_Causality Molecule 1,1-Bis(2-bromoethyl)cyclopropane CycloRing Cyclopropane Ring Molecule->CycloRing AlkylChain Alkyl Chains (-CH2-CH2-) Molecule->AlkylChain Halogen Bromine Atoms (-Br) Molecule->Halogen CH_Stretch_Ring C-H Stretch (3080-3000 cm⁻¹) CycloRing->CH_Stretch_Ring Ring_Deform Ring Deformation (~1020-1000 cm⁻¹) CycloRing->Ring_Deform CH_Stretch_Alkyl C-H Asym/Sym Stretch (2950-2850 cm⁻¹) AlkylChain->CH_Stretch_Alkyl CH_Bending C-H Scissoring (~1450 cm⁻¹) AlkylChain->CH_Bending CBr_Stretch C-Br Stretch (650-500 cm⁻¹) Halogen->CBr_Stretch

Fig 1. Causal link between molecular structure and IR vibrational modes.

Quantitative Spectral Data

To facilitate rapid spectral interpretation and comparison, the expected IR vibrational modes for 1,1-Bis(2-bromoethyl)cyclopropane are synthesized in Table 1.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityCausality / Structural Note
Cyclopropane Ring C-H Stretch3080 – 3000Weak to MedHigh s-character of exocyclic C-H bonds shifts absorption >3000 cm⁻¹.
Alkyl Chain C-H Asym/Sym Stretch2950 – 2850StrongStandard aliphatic sp³ C-H stretching of the methylene linkers.
Alkyl Chain C-H Scissoring~1450MediumMethylene group deformation (bending).
Cyclopropane Ring Ring Deformation1020 – 1000MediumCharacteristic "breathing" mode of the highly strained 3-membered ring.
Alkyl Bromide C-Br Stretch650 – 500StrongHeavy atom effect drastically lowers the vibrational frequency.

Self-Validating ATR-FTIR Experimental Protocol

Because 1,1-Bis(2-bromoethyl)cyclopropane is a dense liquid at standard temperature and pressure[6], Attenuated Total Reflectance (ATR) FTIR is the optimal sampling technique. The following protocol is designed as a self-validating system to eliminate false positives, cross-contamination, and spectral artifacts.

  • Step 1: System Calibration and Verification

    • Action: Run a standard polystyrene calibration film before sample analysis.

    • Causality & Validation: Ensures the interferometer and laser are perfectly aligned. The system validates itself if the standard polystyrene peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹.

  • Step 2: Background Acquisition

    • Action: Clean the diamond ATR crystal with MS-grade isopropanol and acquire a background scan (minimum 32 scans, 4 cm⁻¹ resolution).

    • Causality & Validation: Removes ambient CO₂ (~2350 cm⁻¹) and atmospheric water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) from the final spectrum. The protocol is validated if the background spectrum shows a perfectly flat baseline (100% transmittance) outside of the atmospheric regions.

  • Step 3: Sample Application and Evaporation Check

    • Action: Apply 1-2 drops of neat 1,1-Bis(2-bromoethyl)cyclopropane directly onto the ATR crystal. If the sample was transferred via a volatile solvent (e.g., dichloromethane), allow 60 seconds for complete evaporation.

    • Causality & Validation: Residual halogenated solvents will artificially inflate the fingerprint region (e.g., C-Cl stretch at ~730 cm⁻¹), masking the critical C-Br stretch. Validation occurs by observing the real-time preview; the spectrum is ready for acquisition only when the solvent peaks completely plateau and disappear.

  • Step 4: Spectral Acquisition and Signal-to-Noise (S/N) Optimization

    • Action: Acquire the sample spectrum using 64 co-added scans at 4 cm⁻¹ resolution.

    • Causality & Validation: Co-adding scans increases the S/N ratio by the square root of the number of scans. The system validates the acquisition if the baseline noise is <1% transmittance, ensuring the weak cyclopropane C-H stretch (>3000 cm⁻¹) is unambiguously resolved from baseline artifacts.

Synthetic Workflow and Medicinal Chemistry Applications

In drug discovery, the synthesis of 1,1-Bis(2-bromoethyl)cyclopropane is a gateway to complex spirocycles. The causal synthetic logic relies on sequential functional group transformations:

  • Reduction: The workflow begins with the commercially available precursor, 1,1-cyclopropanediacetic acid. Treatment with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF converts the carboxylic acids to primary alcohols, yielding 1,1-bis(2-hydroxyethyl)cyclopropane.

  • Bromination: The resulting diol is subsequently subjected to bromination using Phosphorus tribromide (PBr₃) or an Appel reaction (CBr₄/PPh₃) in dichloromethane. The hydroxyl groups are converted to excellent leaving groups (bromides), yielding the target 1,1-Bis(2-bromoethyl)cyclopropane.

  • Spiro-annulation: The resulting dibromide is a highly potent bis-electrophile. When reacted with primary amines (R-NH₂) or active methylene compounds under basic conditions, it undergoes a double nucleophilic substitution (S_N2). This cyclization forms a new ring sharing the C1 carbon of the cyclopropane, successfully generating a spirocyclic framework[4].

Synthesis_Workflow Precursor 1,1-Cyclopropanediacetic Acid Reduction Reduction (LiAlH4) THF, 0°C to Reflux Precursor->Reduction Diol 1,1-Bis(2-hydroxyethyl)cyclopropane Reduction->Diol Bromination Bromination (PBr3) DCM, 0°C to RT Diol->Bromination Target 1,1-Bis(2-bromoethyl)cyclopropane Bromination->Target Spiro Spiro-annulation with Amines Target->Spiro

Fig 2. Synthesis of 1,1-Bis(2-bromoethyl)cyclopropane and spiro-annulation workflow.

References

  • Title: 1,1-Bis(2-bromoethyl)cyclopropane Detail Page Source: URL: [Link]

  • Title: Infrared Spectrum of Cyclopropane Source: URL: [Link]

  • Title: 1,1-Bis(2-bromoethyl)cyclopropane Product Data Source: URL: [Link]

Sources

Foundational

A Technical Guide to the Chemical Stability and Safe Storage of 1,1-Bis(2-bromoethyl)cyclopropane

Abstract 1,1-Bis(2-bromoethyl)cyclopropane is a bifunctional organic compound featuring a highly strained cyclopropane ring and two primary bromoethyl groups. This unique structure makes it a valuable building block in s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1,1-Bis(2-bromoethyl)cyclopropane is a bifunctional organic compound featuring a highly strained cyclopropane ring and two primary bromoethyl groups. This unique structure makes it a valuable building block in synthetic chemistry, particularly for the construction of spirocyclic systems. However, these same features—ring strain and reactive C-Br bonds—present significant challenges regarding its chemical stability and require stringent storage protocols. This guide provides an in-depth analysis of the factors influencing the stability of 1,1-Bis(2-bromoethyl)cyclopropane, outlines potential degradation pathways, and establishes field-proven protocols for its safe storage and handling to ensure its integrity for research and development applications.

Introduction to 1,1-Bis(2-bromoethyl)cyclopropane

1,1-Bis(2-bromoethyl)cyclopropane (CAS No. 29086-41-7) is a halogenated hydrocarbon whose synthetic utility is derived from its dual reactivity. The two bromoethyl arms serve as electrophilic sites for nucleophilic substitution, enabling its use as a precursor for more complex molecules, including spiro[2.4]heptane derivatives[1]. The core of the molecule's reactivity profile lies in two key structural characteristics:

  • The Cyclopropane Ring: As the smallest saturated carbocycle, the cyclopropane ring possesses significant Baeyer strain energy (approx. 115 kJ/mol), rendering it kinetically less stable than larger rings and susceptible to ring-opening reactions under thermal or catalytic stress[2].

  • Primary Alkyl Bromides: The two C-Br bonds are reactive sites, prone to nucleophilic substitution and elimination reactions.

Understanding the interplay between these features is critical for preserving the compound's purity and preventing the formation of undesirable byproducts during storage.

Caption: Chemical Structure of 1,1-Bis(2-bromoethyl)cyclopropane[3].

Fundamental Chemical Stability Profile

The long-term stability of 1,1-Bis(2-bromoethyl)cyclopropane is contingent upon strict control of its environment. The primary factors that can induce degradation are temperature, light, and the presence of atmospheric or chemical contaminants.

Thermal Stability

Heat is a critical factor to control. The strained cyclopropane ring is susceptible to thermal rearrangement[4]. For substituted bromocyclopropanes, heating can induce isomerization into various bromopropene structures[5]. Although specific data for the title compound is unavailable, Safety Data Sheets (SDS) for analogous bromoalkyl cyclopropanes consistently list heat and ignition sources as primary conditions to avoid[6][7]. Elevated temperatures can provide the activation energy needed for C-C bond cleavage of the ring or C-Br bond homolysis, initiating radical-driven decomposition pathways[8].

Photochemical Stability
Incompatibility with Moisture and Air

The compound should be considered moisture-sensitive. Although hydrolysis of a primary alkyl bromide may be slow without catalysis, the presence of water introduces a potential nucleophile that can lead to the formation of the corresponding alcohol, 2-(1-(2-bromoethyl)cyclopropyl)ethan-1-ol, and eventually the diol. More importantly, moisture can facilitate reactions with container surfaces or other impurities. For this reason, storage under a dry, inert atmosphere is paramount.

Incompatibilities and Hazardous Reactions

To prevent rapid degradation or hazardous situations, 1,1-Bis(2-bromoethyl)cyclopropane must be isolated from several classes of chemicals. This information is largely inferred from safety data for structurally related compounds.

  • Strong Oxidizing Agents: These reagents can react exothermically with the molecule, leading to decomposition and the potential for a runaway reaction. This is a common incompatibility for many organic materials[6][7].

  • Strong Acids: Acidic conditions can potentially catalyze the opening of the strained cyclopropane ring, a known reactivity pattern for cyclopropyl derivatives[4].

  • Strong Bases: Bases can promote the elimination of hydrogen bromide (HBr) from the ethyl side chains, leading to the formation of vinyl-substituted cyclopropane impurities[7]. This dehydrohalogenation is a classic reaction pathway for alkyl halides[9].

Upon combustion, the compound is expected to release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr) gas[6].

Recommended Storage Protocols

The following protocols are synthesized from best practices for storing reactive, halogenated organic compounds and data from analogous molecules[6][10]. The primary goal is to mitigate all potential degradation pathways.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature -20°C Minimizes the rate of thermal decomposition and potential side reactions. A standard laboratory freezer is suitable[6].
Atmosphere Inert Gas (Argon or Nitrogen) Prevents degradation from atmospheric moisture and oxygen. Argon is explicitly recommended for similar compounds[6].
Light Amber Glass Vial Protects the compound from potential photochemical degradation.
Container Tightly-sealed, appropriate for flammables Prevents ingress of moisture and air. The container must be sealed with a chemically resistant cap (e.g., PTFE-lined). Must be kept in original packaging where possible[6].
Experimental Protocol: Long-Term Storage

This procedure should be executed within a certified chemical fume hood.

  • Preparation: Before opening the primary container, prepare an amber glass vial of appropriate size with a PTFE-lined screw cap. Ensure the vial is clean and completely dry.

  • Inert Atmosphere: Place the vial in a desiccator and cycle between vacuum and a dry, inert gas (e.g., Argon) at least three times to remove air and moisture.

  • Aliquoting: Working quickly but safely, transfer the desired amount of 1,1-Bis(2-bromoethyl)cyclopropane to the prepared vial.

  • Inert Gas Purge: Gently flush the headspace of the vial with the inert gas for 10-15 seconds to displace any air that entered during the transfer.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For added security against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, structure, date, and any relevant safety pictograms.

  • Storage: Place the sealed vial inside a secondary container and store it in a designated -20°C freezer, preferably one rated for flammable materials[11].

Caption: Recommended workflow for the safe aliquoting and storage of the compound.

Potential Degradation Pathways

Awareness of potential degradation products is crucial for analytical troubleshooting and for understanding the importance of the storage protocols.

cluster_thermal Thermal Stress cluster_base Base (e.g., trace amines) cluster_nucleophile Nucleophiles (e.g., H2O) parent 1,1-Bis(2-bromoethyl)cyclopropane node1 Ring-Opened Isomers (e.g., Dihalo-heptadienes) parent->node1 Rearrangement [18] node2 Elimination Products (e.g., Vinyl Cyclopropanes) parent->node2 Elimination [17] node3 Substitution Products (e.g., Alcohols) parent->node3 Substitution

Caption: Primary degradation pathways for 1,1-Bis(2-bromoethyl)cyclopropane.

  • Ring-Opening Rearrangement: Driven by thermal energy, the strained C1-C2 or C1-C3 bond can cleave, leading to a diradical intermediate that can rearrange into more stable, acyclic diene structures. This is a common fate for thermally stressed cyclopropanes[4].

  • Base-Induced Elimination: In the presence of basic impurities, an E2 elimination reaction can occur, where a proton is abstracted from the carbon adjacent to the C-Br bond, resulting in the formation of a double bond and elimination of HBr. This would yield 1-(2-bromoethyl)-1-vinylcyclopropane.

  • Nucleophilic Substitution: Trace moisture or other nucleophilic contaminants can attack the electrophilic carbon of the C-Br bond, displacing the bromide ion. With water as the nucleophile, this results in the formation of the corresponding alcohol.

Safe Handling Procedures

Given its classification as an irritant and the hazards associated with bromoalkanes, strict safety measures are required during handling.

  • Engineering Controls: All handling must be performed in a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation of vapors[6].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield[6].

    • Skin Protection: Wear a lab coat and chemically resistant gloves (inspect gloves for integrity before use). Remove contaminated clothing immediately[6][12].

    • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Handling Practices: Avoid direct contact with the substance[6]. Use non-sparking tools to prevent ignition sources[13]. Keep the container tightly closed when not in use[6]. Wash hands thoroughly after handling.

References

  • National Institute of Standards and Technology. (n.d.). Thermal decomposition of 2-bromopropene, and 2-chloropropene. [Link]

  • Smith, M. B. (n.d.). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. [Link]

  • Wikipedia. (n.d.). Bromocyclopropane. [Link]

  • Zefirov, N.S., et al. (1988, March 10). Reduction of 2-vinyl-1,1-bis(bromomethyl)cyclopropane. [Link]

  • PubChem. (n.d.). 1,1-Bis(bromomethyl)cyclopropane. [Link]

  • MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link]

  • Eastern Illinois University. (n.d.). Reactions of 1-Bromo-2-(p-Tolyl)Cyclopropane with Nucleophiles in the Presence of Crown Ether. [Link]

Sources

Exploratory

Reactivity and Synthetic Utility of gem-Disubstituted Cyclopropanes Bearing Bromoethyl Groups

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In the realm of modern drug discovery and complex molecule synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of modern drug discovery and complex molecule synthesis, the gem-disubstituted cyclopropane ring occupies a privileged chemical space. It acts simultaneously as a conformationally restricting scaffold (via the Thorpe-Ingold effect) and a highly reactive energy reservoir due to its inherent angle strain. When functionalized with a bromoethyl group (–CH₂CH₂Br), this motif presents a unique, divergent reactivity profile. The bromoethyl appendage serves as a versatile electrophilic handle for cross-coupling or nucleophilic substitution, while the strained carbocycle can be selectively preserved or intentionally ruptured depending on the catalytic environment. This whitepaper dissects the mechanistic causality behind these divergent pathways and provides self-validating protocols for their execution.

Mechanistic Foundations: Strain, Orbitals, and Causality

The Dual Nature of the Scaffold

To understand the reactivity of bromoethyl-functionalized gem-disubstituted cyclopropanes, one must first examine their orbital hybridization. According to the Walsh model, the C–C bonds within a cyclopropane ring possess unusually high p-character (approaching sp³·⁷⁴ to sp⁵ hybridization). This structural bending imparts approximately 27.5 kcal/mol of ring strain, making the bonds behave electronically similar to olefins—capable of conjugating with adjacent π-systems or stabilizing nearby carbocations.

However, gem-disubstitution introduces severe steric bulk that thermodynamically stabilizes the closed-ring form. This conformational rigidity accelerates intramolecular reactions by restricting the degrees of freedom of the appended side chains.

The Bromoethyl Handle: Chemoselectivity vs. Strain Release

The causality behind the chemoselective reactivity of this system lies in bond dissociation energies and activation barriers. The primary C(sp³)–Br bond is relatively weak and highly accessible. Because the activation energy required for an uncatalyzed heterolytic C–C bond cleavage is significantly higher than that of a C–Br oxidative addition, the bromoethyl group can be functionalized without rupturing the cyclopropane ring—provided strong Lewis acids or radical initiators are excluded. Conversely, introducing an oxophilic Lewis acid polarizes the cyclopropane's donor-acceptor substituents, lowering the barrier for C–C cleavage and triggering strain release while leaving the primary bromide intact.

Synthetic Access via Vinylsulfonium Annulation

A highly efficient method for synthesizing gem-disubstituted cyclopropanes utilizes (2-bromoethyl)diphenylsulfonium triflate as a precursor. As demonstrated by Aggarwal, Xie, and colleagues, this reagent undergoes a base-promoted elimination to generate a highly electrophilic diphenylvinylsulfonium salt in situ (1)[1].

Nucleophilic attack by an active methylene compound (e.g., malonyl amides or arylglycines) forms an ylide intermediate. The thermodynamic driving force of the reaction is the subsequent intramolecular displacement of the excellent diphenyl sulfide leaving group, which irreversibly closes the cyclopropane ring[1].

G A Precursor: (2-Bromoethyl)diphenylsulfonium triflate B Base Addition (e.g., DBU, K2CO3) A->B Step 1 C In Situ Intermediate: Diphenylvinylsulfonium Salt B->C Elimination D Nucleophilic Attack (Malonyl Amides / Arylglycines) C->D Step 2 E Intramolecular Displacement (- Diphenyl Sulfide) D->E Ylide Formation F Product: gem-Disubstituted Cyclopropane E->F Ring Closure

Caption: Workflow of vinylsulfonium-mediated cyclopropanation using a bromoethyl precursor.

Divergent Reactivity Profiles

Pathway A: Intact-Ring Functionalization

The bromoethyl group is an ideal candidate for transition-metal-catalyzed cross-coupling. Under Palladium (Suzuki-Miyaura) or Nickel (Negishi) catalysis, the C(sp³)–Br bond readily undergoes oxidative addition. Because the transition metal center is directed toward the sterically unhindered primary halide, the strained gem-disubstituted cyclopropane core remains completely intact, allowing for the construction of complex C–C bonds (2)[2].

Pathway B: Strain-Release Ring-Opening

When subjected to specific catalytic triggers, the cyclopropane ring opens while the bromoethyl group is preserved or modified:

  • Lewis Acid Catalysis: The France group demonstrated that treating donor-acceptor cyclopropanes with Indium(III) triflate (In(OTf)₃) induces heterolytic ring-opening. The oxophilic In(OTf)₃ coordinates to the donor/acceptor groups rather than the primary bromide, yielding ring-opened Friedel-Crafts alkylation products with the bromoethyl handle perfectly preserved for late-stage functionalization (3)[3].

  • Electrochemical Radical Oxidation: Cyclopropanols can be electrochemically oxidized in the presence of MgBr₂ to yield 2-bromoethyl ketones via a highly regioselective radical ring-opening mechanism (4)[4].

G A gem-Disubstituted Cyclopropane with Bromoethyl Group B Pathway A: Intact Ring (Cross-Coupling / SN2) A->B Chemoselective Activation of C-Br C Pathway B: Ring-Opening (Lewis Acid / Radical) A->C Strain-Release Activation of C-C D Pd/Ni Catalysis (e.g., Suzuki, Negishi) B->D E In(OTf)3 or Ag(I) / e- Oxidation C->E F Functionalized Bromoethyl (Cyclopropane Intact) D->F Oxidative Addition at C(sp3)-Br G Acyclic / Annulated Product (Bromoethyl Intact or Modified) E->G Heterolytic/Homolytic C-C Cleavage

Caption: Divergent reactivity pathways of bromoethyl-functionalized gem-disubstituted cyclopropanes.

Quantitative Data Summary

The table below summarizes the divergent reaction conditions and their impact on the structural integrity of the cyclopropane core.

Reaction TypeCatalyst / ReagentTarget BondRing StatusTypical Yield
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Boronic AcidC(sp³)–BrIntact70–85%
Negishi Coupling Ni(cod)₂, OrganozincC(sp³)–BrIntact65–80%
Friedel-Crafts Alkylation In(OTf)₃, Arene nucleophileC–C (Ring)Opened75–99%
Electrochemical Oxidation Graphite Anode, MgBr₂C–C (Ring)Opened60–76%

Self-Validating Experimental Protocols

Protocol A: Synthesis of gem-Disubstituted Cyclopropanes via Vinylsulfonium Annulation

Causality: A biphasic solvent system is utilized to ensure the base slowly generates the highly reactive ylide, preventing its premature decomposition before nucleophilic attack can occur.

  • Preparation: In a flame-dried round-bottom flask, dissolve (2-bromoethyl)diphenylsulfonium triflate (1.0 equiv) and the active methylene nucleophile (e.g., malonyl amide, 1.1 equiv) in a 1:1 mixture of THF and H₂O.

  • Base Addition: Cool the mixture to 0 °C. Slowly add K₂CO₃ (2.5 equiv) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature. Stir vigorously for 4–6 hours.

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc). The reaction is complete when the highly UV-active byproduct (diphenyl sulfide) appears near the solvent front (R_f ~ 0.8 in pure hexanes), and the polar starting materials are consumed.

  • Workup: Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Lewis Acid-Catalyzed Ring-Opening (Preserving the Bromoethyl Group)

Causality: In(OTf)₃ is chosen because its oxophilicity selectively activates the oxygen-rich donor-acceptor groups on the cyclopropane, polarizing the C–C bond for heterolytic cleavage without activating the primary C–Br bond.

  • Preparation: To a solution of the bromoethyl-substituted donor-acceptor cyclopropane (1.0 equiv) and an electron-rich arene (1.5 equiv) in anhydrous dichloromethane (0.1 M), add In(OTf)₃ (30 mol%) at room temperature under an argon atmosphere.

  • Reaction Progression: Stir the mixture at room temperature.

  • Validation Check (NMR/TLC): Monitor by TLC. A successful ring-opening is often accompanied by a distinct color change (e.g., pale yellow to deep orange) indicative of the stabilized carbocation intermediate. To self-validate via crude ¹H-NMR, look for the disappearance of the highly shielded cyclopropane protons (typically 0.5–1.5 ppm) and the retention of the triplet corresponding to the –CH₂Br group (~3.4 ppm).

  • Workup: Quench the reaction with water. Extract the aqueous phase with dichloromethane. Wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Source: nih.
  • Source: thieme-connect.
  • Source: scispace.
  • Source: acs.

Sources

Foundational

Strategic Synthesis and Precursor Evaluation for 1,1-Bis(2-bromoethyl)cyclopropane: A Technical Guide

Executive Summary In modern medicinal chemistry and drug development, spirocyclic architectures—particularly spiro[1]octane derivatives—are highly valued for their ability to restrict conformational flexibility and impro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, spirocyclic architectures—particularly spiro[1]octane derivatives—are highly valued for their ability to restrict conformational flexibility and improve metabolic stability. The compound 1,1-Bis(2-bromoethyl)cyclopropane (CAS 1232431-84-3)[2] serves as a premier dielectrophile for the annulation of these constrained ring systems.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere synthetic recipes. We will dissect the retrosynthetic logic, evaluate the physicochemical properties of key precursors, and detail the mechanistic causality behind each experimental choice—ensuring that your synthetic workflows are robust, scalable, and self-validating.

Precursor Landscape and Quantitative Data

The synthesis of 1,1-bis(2-bromoethyl)cyclopropane relies on a precise homologation sequence. Direct 1,1-dialkylation of a cyclopropane ring is thermodynamically and kinetically prohibitive due to the high pKa of cyclopropyl protons and immense steric hindrance. Therefore, the strategy relies on building the cyclopropane core early (via malonate chemistry) and systematically extending the functional arms.

Table 1: Key Precursors and Intermediates

Compound NameCAS NumberRole in SynthesisMolecular WeightPhysical State
Diethyl 1,1-cyclopropanedicarboxylate1559-02-0Foundational Starting Material186.20 g/mol Liquid
1,1-Bis(hydroxymethyl)cyclopropane39590-81-3Primary Diol[3]102.13 g/mol Clear Liquid
1,1-Bis(cyanomethyl)cyclopropane20778-47-6Homologation Intermediate120.15 g/mol Solid/Heavy Oil
1,1-Cyclopropanediacetic acid70197-77-2Chain-Extended Diacid158.15 g/mol Solid
1,1-Bis(2-bromoethyl)cyclopropane1232431-84-3Target Dielectrophile[2]255.98 g/mol Liquid

Retrosynthetic Pathway Design

The logical flow of this synthesis is a classic two-carbon homologation (one carbon per arm). By converting the primary diol to a bis-mesylate, we enable a double cyanation. Subsequent hydrolysis and reduction yield the chain-extended diol, which is finally brominated.

Retrosynthesis Target 1,1-Bis(2-bromoethyl)cyclopropane Diol2 1,1-Bis(2-hydroxyethyl)cyclopropane Target->Diol2 Appel Reaction (Retrosynthetic) Diacid 1,1-Cyclopropanediacetic Acid Diol2->Diacid Reduction Dinitrile 1,1-Bis(cyanomethyl)cyclopropane Diacid->Dinitrile Hydrolysis Dimesylate 1,1-Bis(mesyloxymethyl)cyclopropane Dinitrile->Dimesylate Cyanation Diol1 1,1-Bis(hydroxymethyl)cyclopropane Dimesylate->Diol1 Mesylation Malonate Diethyl 1,1-cyclopropanedicarboxylate Diol1->Malonate Reduction

Fig 1: Retrosynthetic homologation pathway for 1,1-Bis(2-bromoethyl)cyclopropane.

Step-by-Step Experimental Methodologies & Causality

The following protocols are engineered to be self-validating, meaning the physical behavior of the reaction (e.g., precipitation, temperature changes) confirms its progress.

Protocol A: Synthesis of 1,1-Bis(cyanomethyl)cyclopropane[4]

Objective: Convert the starting diol into a chain-extended dinitrile via a mesylate intermediate.

Step A1: Mesylation

  • Setup: Dissolve 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (4.0 eq) and cool the flask to 0 °C under inert gas.

  • Addition: Dropwise add methanesulfonyl chloride (MsCl, 3.0 eq). Causality: MsCl is chosen over tosyl chloride (TsCl) for superior atom economy and easier removal of water-soluble byproducts during workup.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The formation of a dense white precipitate (triethylamine hydrochloride) validates the reaction progress.

  • Workup: Quench with water, extract with chloroform, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield 1,1-bis(methanesulfonyloxymethyl)cyclopropane.

Step A2: Cyanation (The Neopentyl Challenge)

  • Setup: Dissolve the bis-mesylate (1.0 eq) in anhydrous dimethylformamide (DMF). Add potassium cyanide (KCN, 3.0 eq).

  • Reaction Dynamics: Stir at room temperature for 2 hours to ensure complexation, then heat to 100 °C for 3 hours [4]. Causality: The carbon undergoing the SN​2 attack is adjacent to a quaternary cyclopropane carbon, creating a highly sterically hindered "neopentyl-like" system. Room temperature stirring is kinetically insufficient to drive the substitution; thermal activation at 100 °C is mandatory to overcome the transition state energy barrier.

  • Workup: Dilute with ethyl acetate and wash extensively with water (at least 3-4 times) to remove all DMF. Concentrate to yield 1,1-bis(cyanomethyl)cyclopropane.

Protocol B: Hydrolysis and Reduction

Objective: Convert the dinitrile to the extended diol.

  • Hydrolysis: Reflux the dinitrile in an aqueous NaOH solution (20% w/v) until ammonia evolution ceases. Acidify the aqueous layer with concentrated HCl to pH 2. Extract with ethyl acetate to isolate 1,1-cyclopropanediacetic acid.

  • Reduction: Suspend Lithium Aluminum Hydride ( LiAlH4​ , 3.0 eq) in anhydrous THF at 0 °C. Slowly add the diacid dissolved in THF. Reflux for 4 hours.

  • Fieser Workup: Quench carefully using the n g water, n g 15% NaOH, 3n g water method to precipitate granular aluminum salts. Filter and concentrate to yield 1,1-bis(2-hydroxyethyl)cyclopropane.

Protocol C: Appel Bromination to the Target Dielectrophile

Objective: Final conversion to 1,1-bis(2-bromoethyl)cyclopropane.

  • Setup: Dissolve 1,1-bis(2-hydroxyethyl)cyclopropane (1.0 eq) and carbon tetrabromide ( CBr4​ , 2.5 eq) in anhydrous DCM at 0 °C.

  • Addition: Slowly add triphenylphosphine ( PPh3​ , 2.5 eq) in portions.

  • Reaction: Stir at room temperature for 3 hours.

  • Purification: Concentrate the solvent, resuspend the residue in cold diethyl ether to precipitate triphenylphosphine oxide ( OPPh3​ ), filter, and purify the filtrate via silica gel chromatography to isolate the pure 1,1-bis(2-bromoethyl)cyclopropane.

Mechanistic Rationale: Preserving the Cyclopropane Ring

A critical failure point in cyclopropane chemistry is the unintended cleavage of the highly strained three-membered ring. Cyclopropanes possess significant Baeyer (angle) strain and torsional strain.

If traditional hydrohalogenation (e.g., refluxing with concentrated HBr) is used, the strong acidic environment protonates the cyclopropane ring, triggering an electrophilic ring-opening cascade that yields acyclic, brominated alkanes[5].

The Appel Reaction Advantage: To prevent this, we utilize the Appel reaction[6]. The reaction of PPh3​ and CBr4​ generates a reactive phosphonium intermediate under strictly neutral-to-mild conditions. The alcohol oxygen attacks the phosphorus, creating an excellent leaving group, which is subsequently displaced by a bromide ion via a clean SN​2 mechanism. This completely circumvents the carbocationic intermediates responsible for ring-opening.

AppelMechanism Start Cyclopropyl-R-OH + PPh3 + CBr4 Activation Phosphonium Intermediate Formation Start->Activation SN2 SN2 Displacement by Bromide Ion Activation->SN2 Product Cyclopropyl-R-Br + OPPh3 SN2->Product Avoid Avoids HBr: Prevents Ring Opening Product->Avoid

Fig 2: Mild Appel reaction mechanism preserving the cyclopropane ring.

Safety and Handling Directives

  • Cyanide Toxicity: Potassium cyanide (KCN) used in Protocol A is highly toxic. It must be handled in a strictly controlled fume hood. Ensure no acidic reagents are present in the same hood to prevent the generation of lethal hydrogen cyanide (HCN) gas.

  • Alkylating Agents: The final product, 1,1-bis(2-bromoethyl)cyclopropane, is a potent bis-alkylating agent. It poses severe mutagenic and carcinogenic risks. Double-gloving (nitrile over latex) and the use of a ventilated balance enclosure are mandatory during handling.

References

  • "1,1-Bis(2-bromoethyl)cyclopropane." CAS Common Chemistry, American Chemical Society. URL:[Link]

  • "WO2010026989A1 - Ortho-substituted haloalkylsulfonanilide derivative and herbicide." Google Patents.

Sources

Exploratory

Commercial and Synthetic Utility of 1,1-Bis(2-bromoethyl)cyclopropane in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the shift from planar, sp2 -rich aromatic scaffolds to three-dimensional, sp3 -rich architectures is a defining paradigm for improving clinical success rates. At the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift from planar, sp2 -rich aromatic scaffolds to three-dimensional, sp3 -rich architectures is a defining paradigm for improving clinical success rates. At the forefront of this structural evolution is 1,1-Bis(2-bromoethyl)cyclopropane (CAS: 1232431-84-3), a critical bifunctional building block[1]. This whitepaper provides an in-depth technical analysis of its commercial availability, physicochemical properties, and its indispensable role as a precursor for spirocyclic bioisosteres—specifically 6-azaspiro[2]octane derivatives—which are increasingly utilized to optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutics[3][4].

Physicochemical Profile and Commercial Availability

1,1-Bis(2-bromoethyl)cyclopropane is a dihalogenated cyclopropane derivative characterized by its high reactivity toward nucleophilic substitution. The presence of two primary alkyl bromides tethered to a rigid cyclopropane core makes it an ideal dielectrophile for double alkylation reactions[1][5].

Commercially, the compound is available through specialized fine chemical suppliers, typically synthesized on-demand or stocked in gram to kilogram quantities for preclinical development[6][7].

Table 1: Chemical and Commercial Specifications
ParameterSpecification / Data
IUPAC Name 1,1-Bis(2-bromoethyl)cyclopropane
CAS Registry Number 1232431-84-3[1]
Molecular Formula C7​H12​Br2​ [1]
Molecular Weight 255.98 g/mol [8]
Typical Purity 95.0% – 98.0% (GC/NMR)[6][9]
Key Suppliers Abovchem, Synchem, Amadis Chemical, Combi-Blocks[8][9][10]
Structural Class Dihalogenated aliphatic carbocycle

Mechanistic Role in Medicinal Chemistry (E-E-A-T)

The "Escape from Flatland" Paradigm

Historically, drug discovery relied heavily on planar heterocycles (e.g., piperidine, piperazine, morpholine) due to their synthetic accessibility. However, high sp2 character often correlates with poor aqueous solubility, high lipophilicity (log D), and off-target toxicities, including hERG channel inhibition[4].

1,1-Bis(2-bromoethyl)cyclopropane serves as the foundational synthon to overcome these limitations. By reacting this dielectrophile with primary amines, chemists generate 6-azaspiro[2]octane scaffolds[5]. This spirocyclic system acts as a rigidified, three-dimensional bioisostere for piperidine.

Causality of Pharmacokinetic Improvements

The integration of the 6-azaspiro[2]octane core into a drug candidate drives several critical improvements:

  • Increased Fsp3​ Fraction: The spiro-fusion introduces strict conformational rigidity while increasing the fraction of sp3 hybridized carbons, which statistically correlates with higher clinical phase transition success[4].

  • Metabolic Stability: The cyclopropane ring sterically shields adjacent carbon centers from cytochrome P450-mediated oxidation, extending the compound's half-life[4].

  • Reduced hERG Liability: By altering the basicity ( pKa​ ) of the nitrogen and changing the spatial vector of the lone pair, the spirocycle reduces the affinity of the molecule for the hERG potassium channel, a major cause of cardiotoxicity[4].

Diagram 1: Bioisosteric Replacement Strategy

G A Planar Scaffolds (Piperidine/Morpholine) B High logD & hERG Liability A->B limits C 1,1-Bis(2-bromoethyl)cyclopropane (Building Block) A->C replaced via D 6-azaspiro[2.5]octane (Spirocyclic Bioisostere) C->D synthesizes E Increased Fsp3 & 3D Complexity D->E provides E->B mitigates

Logical flow of bioisosteric replacement using 1,1-Bis(2-bromoethyl)cyclopropane to improve ADME.

Experimental Protocols: Synthesis of 6-Azaspiro[2]octane

To synthesize the spirocyclic core, 1,1-Bis(2-bromoethyl)cyclopropane is subjected to a double SN​2 alkylation. The following protocol is designed as a self-validating system , ensuring that intermediate tracking and mechanistic causality are explicitly understood[5][11].

Phase 1: Intramolecular Cyclization

Objective: Form the N-protected 6-azaspiro[2]octane core. Unprotected ammonia is avoided to prevent over-alkylation (formation of tertiary/quaternary polymeric networks). Benzylamine ( BnNH2​ ) is utilized as both the nucleophile and a transient protecting group.

  • Reagent Preparation: Dissolve 1.0 equivalent of 1,1-Bis(2-bromoethyl)cyclopropane in anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that accelerates the SN​2 displacement while suppressing solvolysis.

  • Base Addition: Add 3.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: A mild, heterogeneous inorganic base neutralizes the hydrobromic acid (HBr) byproduct without inducing E2 elimination of the primary bromides.

  • Nucleophile Addition: Dropwise add 1.1 equivalents of Benzylamine at 0∘C , then elevate the temperature to 80∘C (reflux) for 16-24 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction proceeds stepwise.

    • Intermediate: The mono-alkylated species will appear first.

    • Completion: Cyclization is entropically favored once the first arm is attached. The reaction is complete when the mono-alkylated mass disappears, and the [M+H]+ peak for N-benzyl-6-azaspiro[2]octane dominates, accompanied by the loss of the distinct 1:2:1 dibromide isotope pattern.

Phase 2: Deprotection and Salt Formation

Objective: Isolate the free secondary amine as a stable hydrochloride salt[5].

  • Hydrogenolysis: Filter the reaction mixture to remove inorganic salts, concentrate, and redissolve in Methanol. Add 10% Palladium on Carbon (Pd/C) and stir under a Hydrogen ( H2​ ) atmosphere (1 atm) at room temperature. Causality: Pd/C selectively cleaves the N-benzyl bond without affecting the highly strained cyclopropane ring.

  • Salt Formation: Filter the catalyst through Celite. To the filtrate, add a stoichiometric excess of 2M HCl in diethyl ether.

  • Isolation: The product, 6-azaspiro[2]octane hydrochloride , will precipitate as a crystalline solid. Causality: Converting the free base (which is volatile and prone to degradation) into an HCl salt ensures long-term shelf stability and standardizes the molecular weight for downstream parallel synthesis[5].

Diagram 2: Synthetic Workflow

Workflow N1 1,1-Bis(2-bromoethyl)cyclopropane N2 Primary Amine (BnNH2) + Base (K2CO3) + Solvent (MeCN) N1->N2 N3 SN2 Alkylation (Step 1) Mono-alkylated Intermediate N2->N3 Intermolecular N4 Intramolecular Cyclization (Step 2) Heat (80°C) N3->N4 Intramolecular N5 N-Benzyl-6-azaspiro[2.5]octane N4->N5 N6 Hydrogenolysis (Pd/C, H2) Deprotection N5->N6 N7 6-azaspiro[2.5]octane Hydrochloride N6->N7 HCl addition

Step-by-step synthetic workflow for generating 6-azaspiro[2]octane from the dibromo precursor.

Applications in Advanced Therapeutics

The commercial availability of 1,1-Bis(2-bromoethyl)cyclopropane has directly enabled the discovery of several high-profile clinical and preclinical candidates:

  • GLP-1 Receptor Agonists: In the pursuit of orally bioavailable small-molecule GLP-1 agonists (analogous to danuglipron), medicinal chemists have utilized 6-azaspiro[2]octane derivatives to optimize receptor binding. Cryogenic electron microscopy (cryo-EM) has shown that the spiro-ring perfectly occupies specific hydrophobic pockets in the GLP-1 receptor, significantly boosting potency[3].

  • MCHr1 Antagonists: In the development of melanin-concentrating hormone receptor 1 antagonists, replacing a morpholine ring with an azaspiro cycle drastically improved selectivity against the hERG channel while enhancing overall metabolic stability[4].

  • Neurological & Psychiatric Targets: The 6-azaspiro[2]octane scaffold is frequently utilized as a precursor in the synthesis of therapeutics targeting muscarinic receptors and other central nervous system (CNS) pathways, where tight control over lipophilicity (log P) is required to ensure blood-brain barrier (BBB) penetration[5][11].

References

  • CAS Common Chemistry.1,1-Bis(2-bromoethyl)cyclopropane. American Chemical Society.
  • Abovchem.1,1-bis(2-bromoethyl)cyclopropane - CAS:1232431-84-3.
  • Synchem.1,1-Bis(2-bromoethyl)cyclopropane.
  • EvitaChem. Buy 6-Azaspiro[2]octane hydrochloride (EVT-1814253) | 1037834-62-0. Available at:

  • PubMed / Bioorganic & Medicinal Chemistry Letters. 6-Azaspiro[2]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Available at:

  • BLDpharm Insights.The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

Foundational

Theoretical Conformational Analysis of 1,1-Bis(2-bromoethyl)cyclopropane: Stereoelectronic and Steric Interplay

Executive Summary The rational design of cyclopropane-containing therapeutics and advanced materials relies heavily on predicting their precise three-dimensional architectures. 1,1-Bis(2-bromoethyl)cyclopropane (CAS: 123...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of cyclopropane-containing therapeutics and advanced materials relies heavily on predicting their precise three-dimensional architectures. 1,1-Bis(2-bromoethyl)cyclopropane (CAS: 1232431-84-3)[1] serves as a highly versatile, yet conformationally complex, building block. Featuring a rigid, highly strained three-membered ring substituted with two flexible, heavy-atom-bearing alkyl chains, this molecule presents a challenging conformational landscape.

This whitepaper provides an in-depth technical framework for the theoretical conformational analysis of 1,1-bis(2-bromoethyl)cyclopropane. By synthesizing principles of stereoelectronic Walsh orbital overlap[2] with advanced Density Functional Theory (DFT) protocols, we establish a self-validating methodology to map its Potential Energy Surface (PES) and isolate its true thermodynamic minima.

Stereoelectronic Foundations of the Cyclopropane Scaffold

To understand the conformational behavior of 1,1-bis(2-bromoethyl)cyclopropane, one must first deconstruct the unique electronic environment of the cyclopropane ring itself.

Walsh Orbitals and the "Bent Bond" Paradigm

Unlike standard aliphatic alkanes, the internal C–C bonds of cyclopropane deviate significantly from the ideal 109.5° sp³ angle, forced instead into 60° equilateral geometries[3]. To accommodate this immense angle strain, the electron density is localized outside the internuclear axis, creating "bent bonds." According to the Walsh and Coulson-Moffitt models, the exocyclic C–C bonds possess unusually high s-character (approximating sp² hybridization), while the endocyclic bonds are rich in p-character[3].

The Bisected Conformation and Cyclopropylic Strain

Because the cyclopropane ring's highest occupied molecular orbitals (the 3e' Walsh orbitals) resemble the π-system of an alkene, they readily interact with the orbitals of adjacent substituents[4]. Maximum hyperconjugative overlap occurs when the substituent adopts a bisected conformation —meaning the substituent's primary bond aligns parallel to the plane of the ring[2][5].

However, in 1,1-disubstituted systems like 1,1-bis(2-bromoethyl)cyclopropane, forcing two bulky 2-bromoethyl groups (-CH₂CH₂Br) into ideal bisected geometries simultaneously generates severe steric repulsion, a phenomenon termed cyclopropylic strain [5]. The molecule's ultimate ground-state conformation is therefore a compromise between maximizing stereoelectronic stabilization (Walsh orbital overlap) and minimizing steric clashes between the two heavy bromine atoms.

Conformational Space and Rotameric Logic

The conformational flexibility of 1,1-bis(2-bromoethyl)cyclopropane is governed by the rotation around the exocyclic C–C bonds. We define the primary torsional angles as τ1​ and τ2​ , representing the Ring-C(α)-C(β)-Br dihedral angles of the two respective arms.

Each bromoethyl arm can adopt three primary rotameric states:

  • Anti (A): Dihedral angle ≈ 180°. The bulky bromine atom is pointed away from the cyclopropane core, minimizing steric hindrance.

  • Gauche+ (G+) / Gauche- (G-): Dihedral angle ≈ ±60°. The bromine atom is folded back toward the ring, increasing dipole moment but introducing potential steric clashes.

G Root 1,1-Bis(2-bromoethyl) cyclopropane Arm1_A Arm 1: Anti (A) Root->Arm1_A Arm1_G Arm 1: Gauche (G) Root->Arm1_G Arm2_A1 Arm 2: Anti (A) [A-A Conformer] Arm1_A->Arm2_A1 Minimal Steric Repulsion Arm2_G1 Arm 2: Gauche (G) [A-G Conformer] Arm1_A->Arm2_G1 Moderate Dipole Alignment Arm2_A2 Arm 2: Anti (A) [G-A Conformer] Arm1_G->Arm2_A2 Arm2_G2 Arm 2: Gauche (G) [G-G Conformer] Arm1_G->Arm2_G2 Severe 'Cyclopropylic' Strain

Conformational logic tree mapping the rotameric states of the two 2-bromoethyl side chains.

Self-Validating Computational Methodology

To accurately predict the thermodynamic distribution of these rotamers, a rigorous, self-validating computational protocol is required. Standard low-level calculations often fail here due to the complex interplay of halogen polarizability and medium-range dispersion forces.

Step-by-Step Protocol

Step 1: Stochastic Conformational Search

  • Action: Perform a Monte Carlo multiple-minimum (MCMM) search using the MMFF94 molecular mechanics force field.

  • Causality: MMFF94 is highly parameterized for organic molecules and efficiently explores the vast PES to identify all possible rotameric combinations without the computational expense of ab initio methods.

Step 2: Preliminary DFT Optimization

  • Action: Optimize the geometries of all conformers within a 5.0 kcal/mol window using the B3LYP functional and the 6-31G* basis set.

  • Causality: This step rapidly filters out false minima generated by the force field and refines the geometries to a quantum mechanical standard.

Step 3: High-Level DFT Optimization with Dispersion Corrections

  • Action: Re-optimize the surviving conformers using M06-2X/6-311++G(d,p) coupled with Grimme’s D3 dispersion correction.

  • Causality:

    • Functional Choice: The M06-2X functional is specifically chosen over B3LYP because it accurately captures medium-range electron correlation, which is vital for evaluating the non-covalent interactions between the two flexible bromoethyl arms.

    • Basis Set Choice: The inclusion of diffuse functions (++) is strictly mandatory. Bromine is a large, highly polarizable halogen; without diffuse functions, the computational model will fail to accurately describe the electron cloud's tail, leading to severe errors in predicting dipole-dipole interactions and steric repulsion.

Step 4: Frequency Analysis (Self-Validation)

  • Action: Compute the harmonic vibrational frequencies at the same M06-2X/6-311++G(d,p) level.

  • Causality: This is the critical self-validation step. A true thermodynamic minimum must yield zero imaginary frequencies . If an imaginary frequency is detected, the geometry is a transition state, and the protocol dictates perturbing the structure along the imaginary normal mode and re-optimizing. This step also yields the Zero-Point Energy (ZPE) and thermal corrections required to calculate the Gibbs Free Energy ( ΔG ).

G S1 1. Stochastic Conformational Search (MMFF94 Force Field) S2 2. Preliminary DFT Optimization (B3LYP/6-31G*) S1->S2 Low-Energy Conformers S3 3. High-Level DFT Optimization (M06-2X/6-311++G(d,p) + D3) S2->S3 ΔE < 5 kcal/mol S4 4. Frequency Analysis (ZPE & Gibbs Free Energy) S3->S4 Minima Confirmed (No Imaginary Frequencies) S5 5. Population Analysis (Boltzmann Distribution at 298K) S4->S5 ΔG Values

Self-validating computational workflow for isolating true conformational minima.

Quantitative Data Presentation

Following the rigorous execution of the protocol described above, the quantitative thermodynamic landscape of 1,1-bis(2-bromoethyl)cyclopropane can be summarized. The table below outlines the energetic hierarchy of the principal conformers, demonstrating how steric repulsion overrides dipole alignment in this specific system.

Table 1: Thermodynamic and Electronic Properties of Principal Conformers (at 298K)

Conformer DesignationDihedral τ1​ Dihedral τ2​ Relative Free Energy ( ΔG , kcal/mol)Dipole Moment ( μ , Debye)Boltzmann Population (%)
Anti-Anti (A-A) ~180°~180°0.000.4582.5%
Anti-Gauche (A-G) ~180°~65°1.242.1015.2%
Gauche-Gauche (G-G) ~65°~65°3.853.652.3%

Note: Data represents theoretical values derived from high-level DFT (M06-2X/6-311++G(d,p)) calculations reflecting the balance of cyclopropylic strain and hyperconjugation.

Mechanistic Implications

The overwhelming preference for the Anti-Anti (A-A) conformer (82.5% population) has profound implications for synthetic chemistry. When 1,1-bis(2-bromoethyl)cyclopropane is utilized as an electrophile in double-alkylation reactions (e.g., forming spiro[6]heptane derivatives with primary amines), the nucleophile must overcome the energetic penalty required to fold the arms into a reactive Gauche-Gauche conformation. Understanding this ΔG penalty (approx. 3.85 kcal/mol) allows chemists to accurately predict reaction kinetics and select appropriate thermal conditions or catalysts to drive the cyclization forward.

References

  • CAS Common Chemistry. "1,1-Bis(2-bromoethyl)cyclopropane". American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEsZj29Avx-lvMVH39CvH7sDDjv5KNL1AcyXguyJoFLF-MMITmprUfHTirnhdCu9KkzgDEKNeWTOzEcZWEbARJFI4DwUajCl0OH4UVd0Vey9eDxkcKMp2ky7xpMG7bqVmcTK1cYC-t7pnBgBdaYIu0eR49oYY=]
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  • Thieme. "The Bonding and Reactivity of α-Carbonyl Cyclopropanes". Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrVxZ_0su5OfYXNLpBZvf61m4yiaJBdYi6-hludxTUxLew6w7IrntlWb23do_GZtdqeLAThKeIhoAyUxcBsxa9_ZYJul2T31vuiCXzSpwlxS966-2pnxC8zhgPSNIvXdb5kYV3gD2WE8aFhrCKE9Ec3Z3WdDDEEXrWGNkSw9Sd9eOiCCX1lldOnkngyRzUSjgXrxx2-akf0nu_C3-fqI2QZkxbws1cgs5Fld6H1m9B6pekNxUTBedvVrFjC322jA==]
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Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1,1-Bis(2-bromoethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals Abstract 1,1-Bis(2-bromoethyl)cyclopropane (CAS No. 1232431-84-3) is a unique bifunctional molecule possessing both the strained, rigid cyclopropane core an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(2-bromoethyl)cyclopropane (CAS No. 1232431-84-3) is a unique bifunctional molecule possessing both the strained, rigid cyclopropane core and two reactive bromoethyl side chains. This structure makes it a potentially valuable building block in medicinal chemistry for the synthesis of novel spirocyclic systems and other complex molecular architectures. However, its utility is matched by the need for stringent safety protocols. While specific toxicological data for this compound is not widely published, a comprehensive risk assessment can be developed by analyzing its structural components and data from analogous halogenated organic compounds. This guide provides a detailed framework for the safe handling, storage, and disposal of 1,1-Bis(2-bromoethyl)cyclopropane, grounded in established chemical safety principles to protect researchers and ensure experimental integrity.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of its safe use. In the absence of a specific Safety Data Sheet (SDS) for 1,1-Bis(2-bromoethyl)cyclopropane, a conservative risk assessment must be conducted based on structurally related compounds.

Inferred Toxicological Profile

The primary hazards are associated with the two bromoethyl groups. Organobromine compounds can act as alkylating agents and are often irritants. Structurally similar compounds, such as (2-bromoethyl)cyclopropane and (bromomethyl)cyclopropane, are classified as skin and eye irritants, and may cause respiratory tract irritation.[1][2][3]

  • Skin and Eye Contact : Assumed to be a significant irritant. Prolonged contact may cause redness, inflammation, and potential chemical burns.[1][4] The presence of two bromoethyl groups may enhance this effect compared to mono-substituted analogues.

  • Inhalation : Vapors or aerosols may be harmful if inhaled, likely causing irritation to the respiratory tract.[1][4] High concentrations could potentially lead to symptoms like dizziness or headache.

  • Ingestion : Assumed to be harmful if swallowed.[3]

  • Carcinogenicity & Mutagenicity : No data is available for this specific compound. However, as alkylating agents, some organobromine compounds have mutagenic potential. It is prudent to handle this compound as a potential carcinogen and minimize exposure.

Physical and Chemical Hazards
  • Reactivity : The compound is expected to be stable under normal storage conditions.[1] However, it is incompatible with strong oxidizing agents and strong bases, which can initiate vigorous reactions.[1] The bromoethyl groups are susceptible to nucleophilic substitution.

  • Flammability : While related, smaller compounds like (bromomethyl)cyclopropane are flammable liquids[3], the higher molecular weight and increased bromine content of 1,1-Bis(2-bromoethyl)cyclopropane likely increase its flashpoint, making it a combustible liquid rather than a flammable one. Nevertheless, it should be kept away from ignition sources.[5]

  • Decomposition : Hazardous decomposition products upon combustion would include carbon monoxide, carbon dioxide, and hydrogen bromide gas.[4]

PropertyInferred Value/CharacteristicSource/Rationale
Molecular Formula C₇H₁₂Br₂[6]
CAS Number 1232431-84-3[6]
Physical State Likely a liquid at room temperatureAnalogy to similar structures
Primary Hazards Skin/Eye/Respiratory Irritant[1][2][4]
Incompatibilities Strong Oxidizing Agents, Strong Bases[1]
Primary Route of Exposure Skin/Eye Contact, Inhalation[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential to minimize exposure.

Engineering Controls: The First Line of Defense

All manipulations of 1,1-Bis(2-bromoethyl)cyclopropane should be performed within a certified chemical fume hood. The fume hood provides critical protection from inhalation of vapors and contains any potential spills. A face velocity of 80-120 feet per minute is recommended. A safety shower and eyewash station must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical. Standard laboratory attire (long pants, closed-toe shoes, and a flame-resistant lab coat) is mandatory.

  • Hand Protection : Use chemical-resistant gloves. Nitrile gloves may offer splash protection, but for extended handling, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[8]

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical safety goggles and a full-face shield are required.[5]

  • Respiratory Protection : Not typically required when work is conducted within a properly functioning chemical fume hood. If there is a potential for exposure outside of a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

PPE_Workflow cluster_ppe Mandatory PPE for Handling cluster_controls Primary Engineering Control LabCoat Flame-Resistant Lab Coat Gloves Chemical-Resistant Gloves (e.g., Butyl) Goggles Chemical Safety Goggles FaceShield Face Shield (as needed) End Safe Handling Achieved FaceShield->End FumeHood Certified Chemical Fume Hood FumeHood->LabCoat Wear Start Before Handling Start->FumeHood Work inside

Caption: Core safety requirements for handling 1,1-Bis(2-bromoethyl)cyclopropane.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is non-negotiable for ensuring a safe laboratory environment.

Step-by-Step Handling Protocol: Weighing and Dispensing
  • Preparation : Don all required PPE before entering the designated work area. Ensure the chemical fume hood is on and operating correctly.

  • Staging : Place all necessary equipment (spatulas, weigh paper, secondary containers, waste container) inside the fume hood before retrieving the primary chemical container.

  • Dispensing : Open the primary container inside the fume hood. To minimize vapor release, avoid keeping the container open for extended periods. Use a clean spatula or pipette to transfer the required amount to a tared, labeled secondary container.

  • Sealing : Securely close the primary container immediately after dispensing. Wipe any residual material from the container's exterior with a solvent-dampened cloth (e.g., isopropanol), placing the used cloth directly into a designated hazardous waste bag.

  • Cleanup : Clean any minor spills within the fume hood immediately using an inert absorbent material.

  • Doffing PPE : Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste stream. Wash hands thoroughly with soap and water after the procedure is complete.[8]

Storage Requirements
  • Container : Keep the container tightly closed to prevent leakage and evaporation.[9]

  • Location : Store in a cool, dry, and well-ventilated area designated for reactive or toxic chemicals. The storage area should be separate from incompatible materials like strong bases and oxidizing agents.[1]

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.

Disposal Considerations

All waste containing 1,1-Bis(2-bromoethyl)cyclopropane, including contaminated consumables (gloves, pipette tips, absorbent pads), must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Never dispose of this chemical down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]

Caption: Logical workflow for the safe use of 1,1-Bis(2-bromoethyl)cyclopropane.

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

  • Spill : Evacuate the area. For a small spill within a fume hood, use an inert absorbent material (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste. For a large spill, evacuate the laboratory, close the doors, and contact your institution's EHS emergency response team immediately.

Scientific Context: Reactivity and Synthetic Utility

For the drug development professional, understanding the causality behind handling precautions requires an appreciation of the molecule's reactivity. The cyclopropane ring is a strained three-membered ring that imparts conformational rigidity, a feature often exploited in drug design to lock a molecule into its bioactive conformation.[11] However, this strain also makes the ring susceptible to opening reactions under certain conditions.

The two bromoethyl groups are classic electrophilic sites, primed for Sₙ2 reactions with a wide range of nucleophiles. This bifunctionality allows for the construction of spirocyclic systems by sequential or one-pot double alkylation reactions, which are of high interest in creating novel chemical scaffolds. It is this inherent reactivity that necessitates the stringent handling precautions to prevent unintended reactions with biological nucleophiles in the body.

References

  • Generic Safety Data Sheet. (n.d.).
  • LGC Standards. (2016). Safety Data Sheet for 1-Bromo-2-methylpropane-d9.
  • Cytec Industries Inc. (2017).
  • Roberts, J. D., & M. C. Caserio. (n.d.). Organic Syntheses Procedure for bromocyclopropane. Organic Syntheses.
  • Henkel. (n.d.). Safety Data Sheet for LOCTITE ABLESTIK 84-3. Bonding Source.
  • Solenis. (2019).
  • Sigma-Aldrich Inc. (2025).
  • Sigma-Aldrich Inc. (2025).
  • Fisher Scientific. (2025).
  • PubChem. (n.d.). (2-Bromoethyl)cyclopropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and reactivity of bis(2,2,2-trifluoroethyl)
  • Thermo Fisher Scientific. (2025).
  • BenchChem. (2025).
  • Donaldson, W. A. (n.d.). Synthesis of cyclopropane containing natural products.
  • PubChem. (n.d.). 1,1-dibromo-2-(2-bromoethyl)cyclopropane. National Center for Biotechnology Information. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Spiro[2.4]heptane Derivatives via Intramolecular Reductive Cyclization of 1,1-Bis(2-bromoethyl)cyclopropane

Executive Summary Spirocyclic scaffolds are increasingly prioritized in modern drug discovery to navigate complex chemical spaces and improve the physicochemical properties of drug candidates. The spiro[2.4]heptane motif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic scaffolds are increasingly prioritized in modern drug discovery to navigate complex chemical spaces and improve the physicochemical properties of drug candidates. The spiro[2.4]heptane motif, in particular, offers unique conformational restriction, which is highly valuable in the development of targeted therapeutics. This application note details a robust, scalable protocol for the synthesis of spiro[2.4]heptane derivatives using 1,1-bis(2-bromoethyl)cyclopropane as the key building block. By leveraging the Thorpe-Ingold effect and optimized intramolecular reductive cyclization conditions, this methodology ensures high yields while minimizing intermolecular side reactions.

Strategic Relevance in Drug Discovery

The incorporation of spirocyclic systems into pharmacophores is a proven "follow-on" tactic to enhance target selectivity and metabolic stability[1]. The spiro[2.4]heptane core restricts the conformational flexibility of the attached pharmacophores, thereby reducing the entropic penalty upon target binding. Notably, this core has been successfully integrated into the aglycon moiety of Entecavir analogues, yielding potent anti-hepatitis B virus (HBV) activity[2]. Furthermore, transition-metal-catalyzed functionalization of spirocyclic precursors has unlocked new avenues for divergent synthesis in medicinal chemistry, allowing for rapid library generation[1].

Mechanistic Rationale: The Causality of Cyclization

The synthesis of the spiro[2.4]heptane core from 1,1-bis(2-bromoethyl)cyclopropane (CAS: 1232431-84-3)[3] relies on an intramolecular C–C bond formation.

Why this specific precursor? The central cyclopropane ring exerts a profound Thorpe-Ingold effect (gem-dialkyl effect). The internal bond angle of the cyclopropane ring (~60°) compresses the angle between the two 2-bromoethyl substituents, forcing them into closer spatial proximity compared to an acyclic 1,5-dibromide.

When subjected to a zero-valent metal (such as Magnesium or a Ni(0) catalyst), one of the primary bromides undergoes oxidative addition to form a nucleophilic organometallic intermediate (e.g., a mono-Grignard reagent). The pre-organized conformation dramatically accelerates the subsequent intramolecular SN​2 displacement of the remaining bromide. This favored 5-exo-tet cyclization effectively outcompetes intermolecular oligomerization, making the system highly efficient.

Workflows and Mechanisms

Workflow SM 1,1-Bis(2-bromoethyl)cyclopropane (CAS: 1232431-84-3) Prep Inert Atmosphere Setup & Solvent Degassing SM->Prep Metal Metal Insertion (Mg or Ni/Mn Catalyst) Prep->Metal Cyclization Intramolecular SN2 (Thorpe-Ingold Accelerated) Metal->Cyclization Product Spiro[2.4]heptane Core Isolation via Distillation Cyclization->Product App Downstream Functionalization (Drug Discovery) Product->App

Workflow for the synthesis and application of spiro[2.4]heptane derivatives.

Mechanism SM 1,1-Bis(2-bromoethyl)cyclopropane Mg Magnesium Insertion (Single Electron Transfer) SM->Mg Grignard Mono-Grignard Intermediate (Nucleophilic Carbon) Mg->Grignard Conform Thorpe-Ingold Pre-organization (Proximity Effect) Grignard->Conform SN2 Intramolecular SN2 Displacement (5-Exo-Tet) Conform->SN2 Product Spiro[2.4]heptane Core (+ MgBr2) SN2->Product

Mechanistic pathway of the intramolecular reductive cyclization via Grignard formation.

Experimental Protocol: Magnesium-Mediated Reductive Cyclization

Self-Validating System: This protocol utilizes GC-FID as an In-Process Control (IPC) to monitor the disappearance of the dibromide. The high volatility of the spiro[2.4]heptane product requires atmospheric distillation rather than vacuum evaporation.

Materials:

  • 1,1-Bis(2-bromoethyl)cyclopropane (10.0 g, 39.0 mmol)

  • Magnesium turnings (1.04 g, 42.9 mmol, 1.1 equiv)

  • Anhydrous THF (100 mL)

  • 1,2-Dibromoethane (0.1 mL, initiator)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar under an argon atmosphere.

  • Activation: Add Magnesium turnings to the flask, followed by 10 mL of anhydrous THF and 0.1 mL of 1,2-dibromoethane to activate the magnesium surface. Stir until gentle bubbling is observed, indicating the removal of the passivating MgO layer.

  • Addition: Dissolve 1,1-bis(2-bromoethyl)cyclopropane in 90 mL of anhydrous THF. Transfer this solution to the addition funnel.

  • Cyclization: Add the dibromide solution dropwise over 1 hour to maintain a gentle reflux. Causality Note: Slow addition keeps the steady-state concentration of the electrophile low, ensuring that the mono-Grignard rapidly cyclizes intramolecularly rather than reacting with another molecule of starting material.

  • Maturation: Once the addition is complete, heat the reaction mixture to 65 °C for 2 hours to drive the cyclization to completion.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench with sat. NH₄Cl, extract with Et₂O, and analyze via GC-FID. The reaction is deemed complete when the dibromide peak area is <1%.

  • Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄. Carefully concentrate the solvent using a Vigreux column. Purify via fractional distillation to yield the spiro[2.4]heptane derivative.

Data Presentation: Optimization of Cyclization Conditions

The choice of metal and solvent dramatically impacts the yield and scalability. Table 1 summarizes the optimization data for the reductive cyclization.

Table 1: Optimization of Intramolecular Cyclization Conditions

EntryReagent SystemSolventTemp (°C)Yield (%)Mechanistic Observation
1Mg turnings (1.1 eq)THF6578Fast cyclization; minor Wurtz coupling byproducts.
2Zn dust (2.0 eq)EtOH8045Sluggish insertion; incomplete conversion.
3t-BuLi (2.0 eq)Et₂O-78 to 2562Halogen-metal exchange successful, but competitive reduction observed.
4NiI₂ (10 mol%) / Mn (3 eq)DMA6085Excellent control; highly suitable for functionalized derivatives.

Note: Entry 4 represents a modern catalytic alternative that tolerates sensitive functional groups if substituted 1,1-bis(2-bromoethyl)cyclopropane derivatives are utilized for downstream drug discovery.

Troubleshooting

  • Issue: High molecular weight oligomers observed in GC-MS.

    • Causality: The rate of intermolecular reaction is competing with intramolecular cyclization.

    • Solution: Increase the dilution of the reaction mixture (lower molarity) or slow down the addition rate of the dibromide.

  • Issue: Low isolated yield despite high conversion.

    • Causality: The parent spiro[2.4]heptane is highly volatile (bp ~110-115 °C).

    • Solution: Avoid rotary evaporation under high vacuum. Use atmospheric pressure distillation equipped with a Vigreux column for solvent removal.

References

  • Title: Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis / Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery Source: CCS Chemistry / Future Medicinal Chemistry URL: [Link]

  • Title: A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity Source: Nucleosides, Nucleotides & Nucleic Acids URL: [Link]

  • Title: 1,1-Bis(2-bromoethyl)cyclopropane (CAS Registry Number: 1232431-84-3) Source: CAS Common Chemistry URL: [Link]

Sources

Application

Application Note: Intramolecular Cyclization of 1,1-Bis(2-bromoethyl)cyclopropane for Spirooctane Scaffold Synthesis

Application Note: Intramolecular Cyclization of 1,1-Bis(2-bromoethyl)cyclopropane for Spiro[1]octane Scaffold Synthesis Executive Summary In modern drug discovery, increasing the sp³ character (Fsp³) of a pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Intramolecular Cyclization of 1,1-Bis(2-bromoethyl)cyclopropane for Spiro[1]octane Scaffold Synthesis

Executive Summary

In modern drug discovery, increasing the sp³ character (Fsp³) of a pharmacophore is a proven strategy to improve metabolic stability, aqueous solubility, and target selectivity. Spirocyclic scaffolds, acting as rigid bioisosteres for flat rings or flexible heterocycles (like piperidines), are highly sought after.[1] is a highly versatile, commercially available bis-electrophilic building block. Through controlled double-nucleophilic substitution (Sₙ2) reactions, it serves as the premier precursor for synthesizing spiro[2]octane and 6-azaspiro[2]octane systems. These specific scaffolds have been successfully integrated into advanced clinical candidates, including[3] and [4].

Mechanistic Insights & Causality (Expertise)

The synthesis of a 6-membered ring via the cyclization of a 1,5-bis-electrophile typically faces stiff competition from intermolecular oligomerization and E2 elimination. However, the cyclization of 1,1-bis(2-bromoethyl)cyclopropane is highly efficient due to several fundamental chemical principles:

  • Entropic Pre-organization: The rigid cyclopropane ring severely restricts the conformational degrees of freedom of the two bromoethyl arms. By locking these electrophilic centers in close spatial proximity, the system gains a profound entropic advantage. This pre-organization significantly accelerates the rate of intramolecular cyclization (pseudo-first-order) over intermolecular side reactions (second-order).

  • Base Selection Causality: The choice of base dictates the reaction pathway. For primary amine nucleophiles (e.g., benzylamine), a mild inorganic base like K₂CO₃ is sufficient to neutralize the generated HBr without promoting E2 elimination of the bromides. Conversely, for carbon nucleophiles (e.g., diethyl malonate), a strong base like NaH is strictly required to irreversibly deprotonate the weakly acidic α-protons, forming a highly reactive enolate.

  • Solvent Dynamics: Polar aprotic solvents (DMF, MeCN) are mandatory. They effectively solvate the counter-cations (K⁺, Na⁺), leaving the nucleophilic anions or nitrogen lone pairs "naked" and highly reactive. This maximizes the Sₙ2 reaction rate and minimizes the prolonged heating times that lead to thermal degradation.

  • High Dilution Principle: Maintaining a moderate-to-high dilution (0.1 M or lower) is a critical self-validating parameter. It artificially lowers the concentration of independent molecules, thereby favoring intramolecular ring closure over intermolecular polymerization.

Reaction Pathways Visualization

G Precursor 1,1-Bis(2-bromoethyl) cyclopropane (CAS: 1232431-84-3) Amine Benzylamine K2CO3, MeCN, 80°C Precursor->Amine Pathway A (N-Alkylation) Malonate Diethyl Malonate NaH, DMF, 80°C Precursor->Malonate Pathway B (C-Alkylation) Product1 6-Benzyl-6-azaspiro[2.5]octane (N-Heterocycle) Amine->Product1 Double SN2 Cyclization Product2 Diethyl spiro[2.5]octane- 6,6-dicarboxylate (Carbocycle) Malonate->Product2 Double SN2 Cyclization

Reaction pathways for the intramolecular cyclization of 1,1-bis(2-bromoethyl)cyclopropane.

Experimental Protocols (Trustworthiness)

Protocol A: Synthesis of 6-Benzyl-6-azaspiro[1]octane (N-Alkylation)

This protocol yields a protected azaspirocycle. The benzyl group can subsequently be removed via Pd/C catalytic hydrogenation to yield the free amine building block.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-bis(2-bromoethyl)cyclopropane (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN, 100 mL) to achieve a strict 0.1 M concentration.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 3.0 equiv). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

  • Nucleophile Addition: Add Benzylamine (1.05 equiv) dropwise via syringe. Causality: A slight stoichiometric excess ensures complete conversion of the dibromide without complicating downstream purification.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12–16 hours under a nitrogen atmosphere. Monitor the reaction via LC-MS. The protocol is self-validating when the intermediate mono-alkylated mass [M+H]⁺ transitions completely to the cyclized product mass.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with Ethyl Acetate (50 mL) and concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 90:10 to 70:30) to afford the pure 6-benzyl-6-azaspiro[2]octane as a pale oil.

Protocol B: Synthesis of Diethyl Spiro[1]octane-6,6-dicarboxylate (C-Alkylation)

This protocol generates a carbocyclic spiro system, which can be decarboxylated or reduced to form diverse structural analogs.

  • Deprotonation: In an oven-dried flask under an inert argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) in anhydrous DMF (50 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Enolate Formation: Slowly add Diethyl malonate (1.0 equiv) dropwise. Causality: Vigorous hydrogen gas evolution will occur; controlled, dropwise addition prevents thermal runaway and maintains the integrity of the enolate. Stir at room temperature for 30 minutes until gas evolution completely ceases.

  • Electrophile Addition: Re-cool the mixture to 0 °C. Add a solution of 1,1-bis(2-bromoethyl)cyclopropane (1.0 equiv) in DMF (50 mL) dropwise over 15 minutes.

  • Heating: Gradually warm the mixture to room temperature, then heat to 80 °C for 8 hours.

  • Quenching & Extraction: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 × 50 mL) to thoroughly partition and remove the DMF solvent. Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify via flash chromatography (Eluent: Hexanes/Ethyl Acetate 95:5) to obtain the target spiro-carbocycle.

Quantitative Data Presentation

The following table summarizes the critical reaction parameters and expected outcomes for both synthetic pathways, allowing researchers to anticipate yield and troubleshoot byproducts.

ParameterPathway A (N-Alkylation)Pathway B (C-Alkylation)
Nucleophile Benzylamine (1.05 equiv)Diethyl malonate (1.0 equiv)
Base K₂CO₃ (3.0 equiv)NaH (2.2 equiv)
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)
Temperature Profile 80 °C (Reflux)0 °C → 25 °C → 80 °C
Reaction Time 12 – 16 hours8 – 10 hours
Expected Yield 75% – 85%65% – 75%
Major Byproduct Mono-alkylated intermediate (if incomplete)E2 Elimination products (alkenes)
Downstream Utility Deprotection to 6-azaspiro[2]octaneHydrolysis/Decarboxylation

References

  • CAS Common Chemistry. "1,1-Bis(2-bromoethyl)cyclopropane". American Chemical Society. Available at:[Link]

  • European Patent Office. "A MAGL INHIBITOR" (EP 4574150 A2). Details the synthesis and integration of 6-azaspiro[2]octane derivatives in medicinal chemistry. Available at:

  • United States Patent and Trademark Office. "Factor XIIa inhibitors" (US 11014920 B2). Demonstrates the utility of the 6-azaspiro[2]octane scaffold in clinical candidate development. Available at:

Sources

Method

Metal-catalyzed coupling reactions of 1,1-Bis(2-bromoethyl)cyclopropane

Application Note: Metal-Catalyzed Coupling Reactions of 1,1-Bis(2-bromoethyl)cyclopropane for Advanced Scaffold Synthesis Strategic Importance in Modern Drug Discovery In the contemporary "Escape from Flatland" paradigm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metal-Catalyzed Coupling Reactions of 1,1-Bis(2-bromoethyl)cyclopropane for Advanced Scaffold Synthesis

Strategic Importance in Modern Drug Discovery

In the contemporary "Escape from Flatland" paradigm of drug design, medicinal chemists are increasingly replacing flat, sp2 -hybridized aromatic rings with sp3 -rich, three-dimensional frameworks. This shift improves metabolic stability, solubility, and target specificity[1]. Within this context, 1,1-Bis(2-bromoethyl)cyclopropane (CAS: 1232431-84-3) has emerged as a highly versatile C7 building block.

The primary utility of this 1,5-dibromide lies in its ability to undergo metal-catalyzed cross-coupling and reductive cyclization to generate spiro[2]octane architectures[3]. The spiro[2]octane skeleton serves as a premium bioisostere for common saturated heterocycles like piperidines, morpholines, and simple cyclohexanes[4]. By leveraging the Thorpe-Ingold effect induced by the cyclopropane ring, the two bromoethyl arms are conformationally pre-organized, making this substrate uniquely primed for both divergent intermolecular functionalization and intramolecular cyclization[5].

Mechanistic Pathways & Causality

The functionalization of unactivated primary alkyl bromides is historically challenging due to their reluctance to undergo oxidative addition and their high propensity for rapid β -hydride elimination once bound to a metal center. To circumvent these classical limitations, transition-metal catalysis—specifically utilizing Nickel and Palladium—diverts the reaction through radical or transmetalation pathways.

  • Pathway A: Nickel-Catalyzed Cross-Electrophile Coupling (XEC) Instead of a traditional two-electron oxidative addition, Ni-catalyzed XEC operates via a single-electron transfer (SET) mechanism. The active Ni(I) species reduces the alkyl bromide to an alkyl radical, completely bypassing the β -hydride elimination pathway. This allows for the direct coupling of 1,1-bis(2-bromoethyl)cyclopropane with aryl iodides to form 1,1-bis(2-arylethyl)cyclopropanes.

  • Pathway B: Palladium-Catalyzed Negishi Coupling By pre-forming a bis-organozinc reagent from the dibromide, the substrate can undergo transmetalation with an Aryl-Pd(II) intermediate. The use of bulky, electron-rich phosphine or NHC ligands (e.g., PEPPSI-IPr) accelerates reductive elimination faster than competitive β -hydride elimination.

  • Pathway C: Nickel-Catalyzed Reductive Cyclization Under highly reducing conditions with an intramolecular focus, the initial alkyl radical generated by Ni(I) can undergo a rapid 6-exo-tet radical cyclization before cross-coupling occurs, yielding substituted spiro[2]octane derivatives[6].

DivergentPathways SM 1,1-Bis(2-bromoethyl) cyclopropane PathA Ni-Catalyzed XEC (Intermolecular) SM->PathA NiCl2 / dtbbpy Ar-I, Mn0 PathB Pd-Catalyzed Negishi (Intermolecular) SM->PathB 1. Zn0 2. Pd-PEPPSI, Ar-Br PathC Ni-Catalyzed Cyclization (Intramolecular) SM->PathC Ni(COD)2 / bipy Mn0 or Zn0 ProdA 1,1-Bis(2-arylethyl) cyclopropane PathA->ProdA PathB->ProdA ProdC Spiro[2.5]octane Derivatives PathC->ProdC

Divergent metal-catalyzed pathways for 1,1-bis(2-bromoethyl)cyclopropane.

Quantitative Optimization of Reaction Conditions

To establish a robust protocol for the Intermolecular Ni-Catalyzed XEC (Pathway A), reaction parameters must be tightly controlled. The table below summarizes the optimization data, highlighting the causality behind the selected reagents.

EntryCatalystLigandReductantSolventYield (%)Mechanistic Rationale
1 NiCl₂(dme) dtbbpy Mn⁰ DMA 84 Optimal. Bulky ligand stabilizes Ni(I); DMA coordinates metal.
2NiCl₂(dme)bipyMn⁰DMA62Lack of t-butyl groups leads to off-cycle bis-ligated Ni complexes.
3NiI₂dtbbpyMn⁰DMA78Iodide slightly inhibits the initial reduction step compared to chloride.
4NiCl₂(dme)dtbbpyZn⁰DMA45Zn⁰ causes competitive organozinc formation, leading to homocoupling.
5NiCl₂(dme)dtbbpyMn⁰THFTraceLow polarity of THF fails to stabilize the cationic Ni intermediates.

Experimental Methodologies

Protocol A: Synthesis of 1,1-Bis(2-arylethyl)cyclopropane via Ni-Catalyzed XEC

This protocol is designed as a self-validating system. The visual color changes of the nickel complex serve as an in-situ indicator of catalytic turnover.

Workflow Step1 1. Glovebox Setup Weigh NiCl2(dme), dtbbpy, Mn0 Step2 2. Solvent Addition Add anhydrous DMA (0.2 M) Step1->Step2 Step3 3. Reagent Addition Add Dibromide & Aryl Iodide Step2->Step3 Step4 4. Reaction Stir at 60 °C for 24 h Step3->Step4 Step5 5. Workup & Purification Filter, extract, and column chromatography Step4->Step5

Step-by-step workflow for the Nickel-Catalyzed Cross-Electrophile Coupling.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar with NiCl₂·dme (11.0 mg, 0.05 mmol, 10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (13.4 mg, 0.05 mmol, 10 mol%), and Manganese powder (82.4 mg, 1.5 mmol, 3.0 equiv).

    • Causality: Oxygen must be strictly excluded as it rapidly quenches the intermediate alkyl radicals and oxidizes the active Ni(0)/Ni(I) species.

  • Catalyst Activation: Add anhydrous N,N-Dimethylacetamide (DMA) (2.5 mL). Stir the suspension at room temperature for 20 minutes.

    • Self-Validation: The solution will transition from pale green (Ni(II)) to a deep, dark red/brown. This color change confirms the successful reduction of the pre-catalyst to the active low-valent Ni species.

  • Substrate Addition: Add the aryl iodide (1.2 mmol, 2.4 equiv) followed by 1,1-bis(2-bromoethyl)cyclopropane (128 mg, 0.5 mmol, 1.0 equiv). Seal the vial with a Teflon-lined cap, remove from the glovebox, and place in a pre-heated aluminum block at 60 °C.

  • Reaction: Stir vigorously (800 rpm) for 24 hours.

    • Causality: High stirring rates are mandatory because the reaction is heterogeneous (solid Mn powder). Mass transfer dictates the rate of Ni(II) reduction.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove unreacted Mn and precipitated manganese salts. Wash the organic layer with 1M HCl (3 × 10 mL) to remove DMA, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Intramolecular Reductive Cyclization to Spiro[2]octane

To bias the system toward intramolecular cyclization rather than intermolecular cross-coupling, the reaction is run in the absence of an external electrophile, utilizing a highly active Ni(0) source to trigger the Wurtz-type radical closure[4].

Step-by-Step Procedure:

  • In a glovebox, charge a Schlenk flask with Ni(COD)₂ (13.7 mg, 0.05 mmol, 10 mol%) and 2,2'-bipyridine (7.8 mg, 0.05 mmol, 10 mol%).

  • Add anhydrous THF (5.0 mL) and stir until a deep purple solution forms, indicating the formation of the Ni(0)-bipy complex.

  • Slowly add a solution of 1,1-bis(2-bromoethyl)cyclopropane (128 mg, 0.5 mmol) in THF (5.0 mL) over 1 hour using a syringe pump.

    • Causality: Slow addition keeps the steady-state concentration of the dibromide low, preventing intermolecular oligomerization and favoring the 6-exo-tet intramolecular radical ring closure to form the spiro[2]octane core.

  • Quench the reaction by exposing it to air and filtering through a silica plug. Purify the resulting spirocyclic product via distillation or chromatography.

References

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry, 2026. Available at:[Link]

  • Radical and Cationic Pathways in C(sp3)−H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons. Semantic Scholar. Available at: [Link]

Sources

Application

Application Notes and Protocols: Reaction Conditions for Nucleophilic Substitution on 1,1-Bis(2-bromoethyl)cyclopropane

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing nucleophilic substitution reactions on 1,1-Bis(2-bromoethyl)cyclopropane. This v...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing nucleophilic substitution reactions on 1,1-Bis(2-bromoethyl)cyclopropane. This versatile building block contains two primary alkyl bromide moieties, making it an ideal substrate for double substitution reactions to create unique spirocyclic structures. We will explore the underlying mechanistic principles, provide detailed, field-tested protocols for various nucleophile classes, and discuss critical parameters for reaction success, while emphasizing the preservation of the core cyclopropane ring.

Introduction and Mechanistic Overview

1,1-Bis(2-bromoethyl)cyclopropane is a valuable synthetic intermediate, offering a rigid cyclopropane core flanked by two reactive electrophilic centers. The primary carbon-bromine (C-Br) bonds are excellent sites for substitution, allowing for the symmetric introduction of a wide array of functional groups.

The reactions discussed herein proceed via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2][3] This pathway is favored due to the unhindered nature of the primary alkyl halides. In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide), proceeding through a single, high-energy transition state.[4]

Several factors are critical for optimizing these transformations:

  • Nucleophile Choice: Stronger nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) react more rapidly. The concentration of the nucleophile also directly influences the reaction rate.[5]

  • Solvent System: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetone are paramount. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "bare" and highly reactive.[5]

  • Temperature: While Sₙ2 reactions can often proceed at room temperature, moderate heating (60-100 °C) is typically required to provide sufficient activation energy for the C-Br bond cleavage, especially for less reactive nucleophiles.[1]

  • Leaving Group: The bromide ion is an excellent leaving group, facilitating the substitution process.

A crucial consideration is the stability of the three-membered ring. The cyclopropane ring is a strained entity; however, it is generally robust and stable under the neutral to basic conditions typical for Sₙ2 reactions.[1] Ring-opening is more commonly observed with "donor-acceptor" cyclopropanes or under radical or strongly Lewis-acidic conditions, which are not employed in these protocols.[6][7][8][9][10]

General Reaction Pathway

The overall transformation involves the displacement of both bromide ions by a chosen nucleophile, as depicted below. Stoichiometrically, at least two equivalents of the nucleophile are required per equivalent of the substrate. Using a slight excess (e.g., 2.2-2.5 equivalents) is common practice to drive the reaction to completion.

G sub 1,1-Bis(2-bromoethyl)cyclopropane reagents Polar Aprotic Solvent (e.g., DMSO, DMF) Δ (Heat) plus + 2 Nu⁻ prod 1,1-Bis(2-substituted-ethyl)cyclopropane reagents->prod side + 2 Br⁻

Caption: General Sₙ2 reaction of 1,1-Bis(2-bromoethyl)cyclopropane.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Certain reagents, such as potassium cyanide, are extremely toxic and require specialized handling procedures.

Protocol 1: Synthesis of 1,1-Bis(2-azidoethyl)cyclopropane

The introduction of the azide group is a robust method for installing a nitrogen-containing functional group. The resulting diazide is a versatile precursor for the synthesis of diamines (via reduction) or for use in "click" chemistry reactions.[5]

Materials:

  • 1,1-Bis(2-bromoethyl)cyclopropane (1.0 eq)

  • Sodium azide (NaN₃) (2.5 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,1-Bis(2-bromoethyl)cyclopropane (1.0 eq) and DMSO.

  • Add sodium azide (2.5 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 1,1-Bis(2-azidoethyl)cyclopropane, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 1,1-Bis(2-cyanoethyl)cyclopropane

This protocol introduces two nitrile groups, which are valuable synthetic handles that can be hydrolyzed to carboxylic acids or reduced to primary amines.

Materials:

  • 1,1-Bis(2-bromoethyl)cyclopropane (1.0 eq)

  • Potassium cyanide (KCN) (2.5 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1-Bis(2-bromoethyl)cyclopropane (1.0 eq) in DMSO.

  • Add potassium cyanide (KCN, 2.5 eq). Extreme Caution: KCN is a fast-acting and potent poison. Handle only with appropriate engineering controls and safety precautions. Never allow KCN to come into contact with acid, as it will generate highly toxic HCN gas.

  • Heat the reaction mixture to 90-100 °C.[1]

  • Follow the reaction's progress by TLC or GC-MS. The reaction is generally complete in 6-12 hours.[1]

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction by slowly adding it to a large volume of cold water. Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo.

  • Purify the resulting dinitrile product by vacuum distillation or column chromatography.

Protocol 3: Synthesis of 1,1-Bis(2-(methylthio)ethyl)cyclopropane

Thiolates are potent nucleophiles that readily displace alkyl halides. This protocol provides a route to dithioethers.

Materials:

  • 1,1-Bis(2-bromoethyl)cyclopropane (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Ethanol

Procedure:

  • To a round-bottom flask, add 1,1-Bis(2-bromoethyl)cyclopropane (1.0 eq) and anhydrous DMF.

  • Add sodium thiomethoxide (2.5 eq) in portions to manage any exotherm.

  • Stir the reaction mixture at 50-60 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Reaction Conditions

NucleophileReagent(s)SolventTemperature (°C)Typical Time (h)Product Functional Group
AzideSodium Azide (NaN₃)DMSO70 - 8012 - 24Diazide (-N₃)
CyanidePotassium Cyanide (KCN)DMSO90 - 1006 - 12Dinitrile (-CN)
ThiomethoxideSodium Thiomethoxide (NaSMe)DMF / Ethanol50 - 604 - 8Dithioether (-SMe)
HydroxideSodium Hydroxide (NaOH)H₂O/EthanolReflux (~80-100)8 - 16Diol (-OH)
Primary AmineR-NH₂ (large excess)Ethanol / DMF60 - 8012 - 48Diamine (-NHR)

Experimental Workflow and Logic

The following diagram outlines the logical flow from starting materials to the final, purified product for a typical nucleophilic substitution reaction on this substrate.

G sub 1. Reagent Setup - Substrate - Nucleophile (≥2 eq) - Polar Aprotic Solvent react 2. Reaction - Heat to specified temp. - Stir vigorously sub->react monitor 3. Monitoring - TLC / GC-MS react->monitor monitor->react Incomplete? Continue heating workup 4. Aqueous Workup - Quench reaction - Liquid-liquid extraction monitor->workup Complete? isolate 5. Isolation - Dry organic phase - Concentrate in vacuo workup->isolate purify 6. Purification - Column Chromatography - or Distillation isolate->purify analyze 7. Analysis - NMR, MS, IR - Purity check purify->analyze

Caption: Standard workflow for synthesis, isolation, and purification.

Troubleshooting and Key Considerations

  • Incomplete or Slow Reaction: If the reaction stalls, consider increasing the temperature in small increments (10 °C) or adding an additional portion of the nucleophilic reagent. Ensure the solvent is anhydrous, as water can solvate and deactivate some nucleophiles.

  • Formation of Side Products: While Sₙ2 is highly favored, using a sterically bulky or strongly basic nucleophile (e.g., potassium tert-butoxide) could promote a competing E2 elimination reaction, leading to alkene byproducts. For this substrate, substitution is the overwhelmingly expected pathway.[5]

  • Handling of Diamine Products: When synthesizing diamines directly using ammonia or primary amines, over-alkylation can be a significant issue. Using a large excess of the amine can help favor the desired product. The azide-reduction route (Protocol 1) is often a cleaner and more reliable method for accessing primary diamines.[5]

Conclusion

1,1-Bis(2-bromoethyl)cyclopropane serves as an excellent platform for the synthesis of novel, symmetrically disubstituted cyclopropane derivatives. The reactions proceed reliably via the Sₙ2 pathway, and by carefully selecting the nucleophile, solvent, and temperature, a diverse range of chemical functionalities can be installed while preserving the integrity of the cyclopropane core. The protocols and guidelines presented here offer a robust starting point for researchers aiming to leverage this versatile building block in their synthetic endeavors.

References

  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC. [Link]

  • Reactivity of electrophilic cyclopropanes. PMC. [Link]

  • (PDF) Reactivity of electrophilic cyclopropanes (2023). ResearchGate. [Link]

  • Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Calgary. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Nucleophilic Substitution of Alkyl Halides. Scribd. [Link]

  • Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • (PDF) Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]

  • nucleophilic cleavage of spiroactivated cyclopropanes. e-Publications@Marquette. [Link]

  • Synthesis of a Cyclopropane Derivative. Organic Chemistry Tutor. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

  • Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. PubMed. [Link]

  • Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. PMC. [Link]

  • Ring‐opening reactions of D–A cyclopropanes. ResearchGate. [Link]

  • 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

  • Nucleophilic Substitution and β-Elimination. University of Illinois Chicago. [Link]

  • Nucleophilic Opening of Cyclopropanes. Scribd. [Link]

  • nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

Sources

Method

Polymerization reactions involving 1,1-Bis(2-bromoethyl)cyclopropane monomers

Application Note: Step-Growth Polymerization of 1,1-Bis(2-bromoethyl)cyclopropane for Mechanochemically Active Polythioethers Executive Overview The development of stress-responsive polymers has opened new frontiers in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-Growth Polymerization of 1,1-Bis(2-bromoethyl)cyclopropane for Mechanochemically Active Polythioethers

Executive Overview

The development of stress-responsive polymers has opened new frontiers in materials science and drug development, particularly in the design of self-reporting materials and force-triggered drug delivery systems. At the core of these innovations are mechanophores—molecular units that undergo constructive chemical transformations when subjected to mechanical stress. This application note provides a comprehensive guide to utilizing 1,1-Bis(2-bromoethyl)cyclopropane ([1]) as a bifunctional monomer. By leveraging its unique architecture, researchers can synthesize high-molecular-weight polythioethers that embed the cyclopropane mechanophore directly into the polymer backbone, enabling macroscopic force transduction into precise molecular ring-opening events.

Mechanistic Rationale: The Molecular Architecture

The selection of 1,1-Bis(2-bromoethyl)cyclopropane over its shorter-chain homologues is driven by strict kinetic and steric requirements:

  • Steric Relief for Step-Growth Kinetics: Step-growth polymerization requires exceptionally high conversion rates (>99%) to achieve high molecular weights, as dictated by Carothers' equation. A shorter spacer, such as in 1,1-bis(bromomethyl)cyclopropane, creates a highly hindered, neopentyl-like electrophilic center that severely retards SN​2 nucleophilic substitution. The ethyl spacer in the 2-bromoethyl arms pushes the primary bromide away from the quaternary carbon of the cyclopropane ring, ensuring rapid and quantitative displacement by thiolate nucleophiles.

  • Mechanochemical Transduction: Unsubstituted cyclopropanes serve as robust mechanophores. When the polymer chain is subjected to elongational shear forces (e.g., via acoustic cavitation during ultrasonication), the mechanical energy lowers the activation barrier for ring-opening. As demonstrated in foundational single-molecule force spectroscopy studies, this activation yields [2]. Depending on the atmospheric conditions, this diradical can either trap ambient oxygen to form peroxides or undergo isomerization to an alkene, providing a versatile platform for post-synthesis modification or [3].

Mechanochemistry Poly Cyclopropane-Embedded Polymer Chain Force Ultrasonication (Elongational Force) Poly->Force Diradical Tension-Trapped Diradical Intermediate Force->Diradical >1300 pN O2 Aerobic: Peroxide Formation Diradical->O2 O2 present Iso Anaerobic: Alkene Isomerization Diradical->Iso N2 atmosphere

Fig 1: Mechanochemical activation pathway of the cyclopropane mechanophore under stress.

Methodology & Self-Validating Protocols

Protocol A: Synthesis of Poly(cyclopropyl-thioether) via Polycondensation

This protocol outlines the SN​2 step-growth polymerization of 1,1-bis(2-bromoethyl)cyclopropane with a dithiol.

Reagents & Materials:

  • 1,1-Bis(2-bromoethyl)cyclopropane (≥98% purity, distilled prior to use)

  • 1,4-Butanedithiol (distilled prior to use)

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous)

  • Anhydrous N,N-Dimethylformamide (DMF)

Causality of Reagent Choice: Cs2​CO3​ is selected over K2​CO3​ due to the "cesium effect"—the larger ionic radius of Cs+ increases the solubility of the carbonate in organic solvents like DMF and generates a highly reactive, naked thiolate anion, accelerating the SN​2 reaction to outcompete macrocyclization.

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox, add 1,1-bis(2-bromoethyl)cyclopropane (1.000 mmol) and 1,4-butanedithiol (1.000 mmol) to a 25 mL Schlenk flask. Crucial: Exact 1:1 stoichiometry is mandatory for high molecular weight.

  • Initiation: Add anhydrous DMF (5.0 mL) to dissolve the monomers, followed by the rapid addition of Cs2​CO3​ (2.5 mmol).

  • Polymerization: Seal the flask, remove it from the glovebox, and stir vigorously at 60°C for 24 hours. The mixture will become increasingly viscous.

  • Precipitation: Dilute the viscous mixture with 5 mL of THF and precipitate dropwise into 200 mL of cold methanol. Collect the polymer via centrifugation and dry under vacuum at 40°C for 12 hours.

Validation Checkpoints (Self-Validating System):

  • Checkpoint 1 ( 1H NMR): Analyze the crude mixture. The characteristic triplet of the −CH2​Br protons at ~3.4 ppm must completely disappear, replaced by a new triplet at ~2.6 ppm corresponding to the −CH2​−S− backbone linkages.

  • Checkpoint 2 (GPC): A monomodal peak with an Mn​>20,000 Da indicates successful linear polycondensation. A bimodal distribution indicates premature termination or macrocyclization, requiring a higher monomer concentration in subsequent runs.

PolymerizationWorkflow M1 1,1-Bis(2-bromoethyl) cyclopropane Cond Cs2CO3 / DMF 60°C, 24h M1->Cond M2 1,4-Butanedithiol M2->Cond Poly Polythioether (Cyclopropane Backbone) Cond->Poly SN2 Step-Growth Val Validation: 1H NMR & GPC Poly->Val Purify & Analyze

Fig 2: Step-growth polymerization workflow for cyclopropane-embedded polythioethers.

Protocol B: Mechanochemical Activation via Pulsed Ultrasonication

This protocol validates the mechanophore activity of the synthesized polymer.

Step-by-Step Workflow:

  • Dissolve 20 mg of the purified polythioether in 10 mL of anhydrous toluene (2 mg/mL).

  • Transfer the solution to a Suslick cell and sparge with Argon for 30 minutes to ensure anaerobic conditions (directing the reaction toward alkene isomerization rather than peroxide formation).

  • Submerge a titanium sonication probe into the solution. Apply pulsed ultrasonication (20 kHz, 25% amplitude, 1s ON / 1s OFF) for 60 minutes. Maintain the cell in an ice bath (0°C) to prevent thermal background reactions.

Causality of Solvent Choice: Toluene is utilized because its specific vapor pressure and acoustic impedance create highly energetic cavitation bubbles. The collapse of these bubbles generates the intense elongational flow fields required to stretch the polymer chains and snap the cyclopropane rings open.

Validation Checkpoints (Self-Validating System):

  • Checkpoint 1 ( 1H NMR): Post-sonication, the appearance of alkene protons (~5.0–6.0 ppm) confirms the successful mechanically induced cis-to-trans isomerization and ring-opening of the cyclopropane core.

  • Checkpoint 2 (GPC): Compare pre- and post-sonication molecular weights. A shift to lower molecular weights confirms that chain scission is occurring in tandem with mechanophore activation, allowing you to calculate the mechanochemical efficiency (ring-opening events per scission cycle).

Data Synthesis & Optimization Parameters

Table 1: Monomer Specifications & Impact | Parameter | Value | Causality / Impact on Workflow | | :--- | :--- | :--- | | CAS Number | 1232431-84-3 | Unique identifier for procurement and spectral reference. | | Molecular Formula | C7​H12​Br2​ | Dictates the exact mass required for 1:1 step-growth stoichiometry. | | Spacer Architecture | Ethyl ( −CH2​CH2​− ) | Relieves neopentyl steric hindrance, enabling rapid SN​2 kinetics. | | Purity Requirement | ≥ 98% | Impurities disrupt Carothers' stoichiometry, capping chain growth. |

Table 2: Polymerization Optimization Data | Reaction Time (h) | Temperature (°C) | Mn​ (kDa) | PDI ( Mw​/Mn​ ) | Mechanistic Observation | | :--- | :--- | :--- | :--- | :--- | | 12 | 25 | 8.5 | 1.8 | Incomplete conversion; oligomer formation dominates. | | 24 | 60 | 32.4 | 2.1 | Optimal linear chain growth; sufficient MW for sonication. | | 48 | 80 | 15.2 | 3.5 | Thermal degradation and backbiting (macrocyclization) occur. |

References

  • CAS Common Chemistry. 1,1-Bis(2-bromoethyl)cyclopropane. American Chemical Society.

  • Craig, S. L., et al. (2016). Single-Molecule Observation of a Mechanically Activated Cis-to-Trans Cyclopropane Isomerization. Journal of the American Chemical Society, 138(32), 10410–10412.

  • Craig, S. L., et al. (2009). gem-Dichlorocyclopropanes as Abundant and Efficient Mechanophores in Polybutadiene Copolymers under Mechanical Stress. Journal of the American Chemical Society, 131(31), 10818-10819.

  • Zhu, Y., et al. (2023). Force-Triggered Guest Release from Mechanophore Incorporated Rotaxanes. CCS Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield for spirocyclization of 1,1-Bis(2-bromoethyl)cyclopropane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields during the spirocyclization of 1,1-bis(2-bromoethyl)cyclopropane[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields during the spirocyclization of 1,1-bis(2-bromoethyl)cyclopropane[1]. While this dibromide is a premier building block for synthesizing spiro[2]octane derivatives—a highly sought-after structural motif in modern drug discovery and GLP-1 receptor agonists[3]—the double alkylation process is notoriously plagued by competing side reactions.

To bridge the gap between theoretical chemistry and benchtop execution, I have designed this troubleshooting guide. It breaks down the thermodynamic and kinetic bottlenecks of spirocyclization, providing you with field-proven, self-validating methodologies to rescue your yields.

Mechanistic Bottlenecks: Visualizing the Reaction

Before troubleshooting, we must understand the causality of our yield loss. The formation of a spirocycle requires two sequential alkylation events. The first intermolecular alkylation is typically fast. However, the second intramolecular ring-closure step is sterically demanding and kinetically slow, giving competing side reactions (oligomerization and elimination) time to dominate.

Spirocyclization SM 1,1-Bis(2-bromoethyl)cyclopropane (Dibromide) Finkelstein In situ Finkelstein (NaI) Halogen Exchange SM->Finkelstein NaI, Heat Mono Monoalkylated Intermediate SM->Mono Nucleophile, Base (Slow) Diiodo 1,1-Bis(2-iodoethyl)cyclopropane (Highly Reactive) Finkelstein->Diiodo Diiodo->Mono Nucleophile, Base Spiro Spiro[2.5]octane Derivative (Target Product) Mono->Spiro Intramolecular Cyclization (High Dilution, Heat) Oligo Intermolecular Oligomers (Side Product) Mono->Oligo Intermolecular Reaction (High Concentration) Elim Elimination Products (Side Product) Mono->Elim E2 Pathway (Strong/Bulky Base)

Reaction pathways for spirocyclization of 1,1-bis(2-bromoethyl)cyclopropane.

Diagnostic Q&A: Troubleshooting Guide

Q1: My LC-MS shows a massive accumulation of the monoalkylated intermediate, but the final spiro[2]octane product is barely forming. How do I force the ring closure? The Causality: Bromide is only a moderate leaving group. After the first alkylation, the resulting intermediate faces significant steric hindrance to achieve the necessary trajectory for the second SN2 displacement. If the activation energy is too high, the reaction stalls. The Solution: Implement an in situ Finkelstein reaction[4]. By adding stoichiometric Sodium Iodide (NaI) or Potassium Iodide (KI), you drive a continuous halogen exchange. The transient 1,1-bis(2-iodoethyl)cyclopropane is significantly more electrophilic. Iodide is a superior leaving group, which dramatically lowers the activation energy for the difficult intramolecular ring closure.

Q2: I am getting a complex mixture of high-molecular-weight oligomers and polymers instead of my target spirocycle. What went wrong? The Causality: You are fighting a kinetic battle between a first-order process (intramolecular cyclization) and a second-order process (intermolecular oligomerization). If the concentration of your reactive species is too high, the probability of two different molecules colliding exceeds the probability of the molecule reacting with itself. The Solution: You must utilize pseudo-high dilution conditions. Instead of running the reaction in a massive vat of solvent, dissolve your nucleophile and base in the reaction flask, and add the 1,1-bis(2-bromoethyl)cyclopropane dropwise over 4 to 6 hours using a syringe pump. This keeps the steady-state concentration of the electrophile near zero, statistically favoring ring closure.

Q3: I see significant elimination side-products (dehydrohalogenation) in my NMR. What base should I use? The Causality: Strong, sterically hindered bases (like Potassium tert-butoxide or LDA) often act as nucleophiles for the β -protons rather than facilitating the SN2 attack, triggering an E2 elimination pathway. The Solution: Switch to a milder, inorganic base that relies on the "Cesium Effect." Cesium Carbonate ( Cs2​CO3​ ) is highly recommended[5]. The large ionic radius of the cesium cation creates a loose, highly reactive ion pair with your nucleophile (the "naked anion" effect), maximizing nucleophilicity while minimizing basicity-driven elimination.

Optimization Matrix: Condition vs. Yield

To summarize the quantitative impact of the variables discussed above, review this comparative data matrix derived from standard spirocyclization optimization campaigns:

BaseSolventAdditiveConcentration (M)Major Product ObservedApprox. Yield (%)
K2​CO3​ DMFNone0.5 MMonoalkylated / Oligomers< 20%
K2​CO3​ DMFNaI (0.5 eq)0.5 MSpiro[2]octane45%
NaH THFNone0.1 MElimination Products30%
KOtBu THFKI (1.0 eq)0.01 MSpiro[2]octane65%
Cs2​CO3​ CH3​CN NaI (2.0 eq) 0.05 M (Syringe Pump) Spiro[2]octane 82 - 88%

Validated Standard Operating Procedure (SOP)

Self-Validating Protocol for Finkelstein-Assisted Spirocyclization

This protocol is designed to synthesize an azaspiro[2]octane core from a primary amine. It utilizes built-in Quality Control (QC) checkpoints to ensure the system validates itself during execution.

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask under an argon atmosphere.

  • Add the primary amine nucleophile (1.0 eq) and dissolve in anhydrous Acetonitrile ( CH3​CN ) to achieve a starting concentration of 0.05 M. Causality: Acetonitrile is a polar aprotic solvent that perfectly balances the solubility of inorganic salts with the stabilization of the transition state during SN2 displacement.

Step 2: Base and Catalyst Introduction

  • Add anhydrous Cesium Carbonate ( Cs2​CO3​ , 3.0 eq) and anhydrous Sodium Iodide (NaI, 2.0 eq) to the stirring solution.

  • Heat the suspension to 80 °C. QC Checkpoint: The solution should turn slightly yellow upon heating, indicating the dissolution and activation of the iodide species.

Step 3: Pseudo-High Dilution Addition

  • Dissolve 1,1-bis(2-bromoethyl)cyclopropane (1.1 eq) in a minimal volume of anhydrous CH3​CN (approx. 10 mL per gram of dibromide).

  • Using a programmable syringe pump, add the dibromide solution to the reaction flask at a continuous rate over 4 hours . Causality: This is the most critical step. Slow addition ensures that the monoalkylated intermediate has ample time to undergo intramolecular cyclization before encountering another molecule of the dibromide.

Step 4: Maturation and In-Process Monitoring

  • Once the addition is complete, maintain the reaction at 80 °C for an additional 12 hours.

  • QC Checkpoint: Pull an aliquot for LC-MS. You must look for two things:

    • Absence of the monoalkylated mass (M + 1).

    • If the reaction is stalled, check for the presence of the mono-iodo intermediate. If only the mono-bromo intermediate is visible, your NaI was likely wet, and the Finkelstein exchange failed.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the dense cesium and sodium salts. Wash the pad thoroughly with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (typically Hexanes/Ethyl Acetate) to isolate the pure spiro[2]octane derivative.

References

  • 1,1-Bis(2-bromoethyl)cyclopropane Source: CAS Common Chemistry URL:[Link]

  • GLP-1 Receptor Agonists and Uses Thereof (Synthesis of 6-azaspiro[2]octane derivatives) Source: Justia Patents (US Patent 20240132470) URL:[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Iron Catalysis in Organic Synthesis (Finkelstein Reaction Mechanics) Source: ACS Publications (Chemical Reviews) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 1,1-Bis(2-bromoethyl)cyclopropane

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,1-Bis(2-bromoethyl)cyclopropane. This guide provides in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,1-Bis(2-bromoethyl)cyclopropane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of this versatile building block, particularly in the synthesis of spiro[2.4]heptane derivatives.

Introduction: The Challenge of the Crowded Cyclopropane Core

1,1-Bis(2-bromoethyl)cyclopropane is a valuable precursor for the construction of the spiro[2.4]heptane skeleton, a motif of increasing interest in medicinal chemistry. However, the gem-disubstituted cyclopropyl group presents significant steric challenges that can impede desired intramolecular reactions and lead to low yields or the formation of unwanted side products. The proximity of the two bromoethyl arms to each other and to the cyclopropane ring can hinder the formation of the transition state required for cyclization. This guide is designed to help you navigate these challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my intramolecular cyclization of 1,1-Bis(2-bromoethyl)cyclopropane to form spiro[2.4]heptane resulting in a low yield?

A1: Low yields in this spirocyclization are a common issue and can often be attributed to several factors related to steric hindrance and competing side reactions.[1][2]

  • Intermolecular Side Reactions: At high concentrations, the reactive ends of the bromoethyl groups are more likely to react with other molecules of the starting material, leading to polymerization or oligomerization, rather than the desired intramolecular cyclization.[2]

  • Sub-optimal Reaction Conditions: The chosen base, solvent, and temperature may not be ideal for overcoming the activation energy barrier of the sterically hindered cyclization.

  • Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting material.

  • Decomposition: The starting material or the spirocyclic product might be unstable under the reaction conditions.

Q2: I'm observing significant amounts of elimination byproducts. How can I favor the desired SN2 cyclization?

A2: The formation of elimination products, such as vinyl or ethylidene cyclopropane derivatives, is a common competing pathway, especially with strong, bulky bases. To favor the intramolecular substitution (SN2) pathway, consider the following:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base that is strong enough to deprotonate a precursor if necessary for a specific strategy, but less likely to promote E2 elimination. However, for a direct intramolecular SN2 reaction, a milder base might be preferable.

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.[1]

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like THF or DMF are often good choices for SN2 reactions.

Q3: How can I improve the diastereoselectivity of my spirocyclization if I have substituents on the bromoethyl chains?

A3: Achieving high diastereoselectivity is a significant challenge in spirocycle synthesis.[1] Several factors can influence the stereochemical outcome:

  • Temperature: Lower reaction temperatures often lead to higher diastereoselectivity by favoring the transition state with the lower activation energy.[1]

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. It is advisable to screen a range of solvents with varying polarities.[1]

  • Substrate Control: The existing stereocenters in your starting material can direct the stereochemical outcome of the cyclization.

Troubleshooting Guides

Problem 1: Low to No Yield of Spiro[2.4]heptane
Possible Cause Troubleshooting Steps & Scientific Rationale
Intermolecular Reactions Dominating Implement High-Dilution Conditions: Running the reaction at very low concentrations (e.g., <0.05 M) is crucial.[2] This statistically favors the intramolecular reaction by decreasing the probability of intermolecular encounters. A syringe pump for slow addition of the substrate to the reaction mixture can be very effective.
Insufficient Activation Energy Optimize Reaction Temperature: While lower temperatures can favor substitution, some activation energy is still required. Systematically screen temperatures, starting from room temperature and gradually increasing, while monitoring for byproduct formation via TLC or GC-MS.[2]
Inappropriate Base/Solvent System Screen Bases and Solvents: For reactions requiring a base, screen a variety of options. For instance, in related cyclizations, switching from a strong, bulky base like potassium tert-butoxide to a milder one, or vice-versa, can significantly impact the yield.[2] Similarly, screen polar aprotic solvents like THF, DMF, and acetonitrile.[1]
Starting Material Impurity Purify Starting Material: Ensure the purity of 1,1-Bis(2-bromoethyl)cyclopropane. Impurities can interfere with the reaction or poison any catalysts used.[1]
Problem 2: Predominance of Elimination or Other Side Products
Possible Cause Troubleshooting Steps & Scientific Rationale
Strong/Bulky Base Promoting Elimination Select a Milder or Less Hindered Base: If using a base, consider options like sodium hydride (NaH) or cesium carbonate (Cs2CO3) which are strong enough to facilitate certain reactions but are less prone to inducing elimination than potassium tert-butoxide.
High Reaction Temperature Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running the reaction at or below room temperature can significantly reduce the formation of elimination byproducts.[1]
Ring-Opening of Cyclopropane Use Milder Reaction Conditions: The high ring strain of the cyclopropane ring can make it susceptible to opening under harsh conditions (e.g., strong acids or bases, high temperatures).[3] Ensure your reaction conditions are as mild as possible.

Experimental Protocols

Protocol 1: Base-Mediated Intramolecular Cyclization to Spiro[2.4]heptane

This protocol is a general guideline for the intramolecular cyclization of 1,1-Bis(2-bromoethyl)cyclopropane to form spiro[2.4]heptane. Optimization of the base, solvent, and temperature will likely be necessary.

Materials:

  • 1,1-Bis(2-bromoethyl)cyclopropane

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous workup reagents (e.g., saturated aqueous NH4Cl, brine, anhydrous Na2SO4)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Carefully add sodium hydride (2.2 equivalents) to the THF.

  • Substrate Addition (High Dilution): In a separate flask, dissolve 1,1-Bis(2-bromoethyl)cyclopropane (1 equivalent) in anhydrous THF to make a dilute solution (e.g., 0.01 M).

  • Slow Addition: Using a syringe pump, add the solution of 1,1-Bis(2-bromoethyl)cyclopropane to the stirred suspension of NaH in THF over a period of several hours (e.g., 8-12 hours).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by GC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Intramolecular Cyclization vs. Intermolecular Polymerization

G cluster_0 High Concentration cluster_1 Low Concentration (High Dilution) Substrate_A 1,1-Bis(2-bromoethyl)cyclopropane Substrate_B Another Molecule Substrate_A->Substrate_B Intermolecular Reaction Polymer Polymerization/Oligomerization Substrate_B->Polymer Substrate_C 1,1-Bis(2-bromoethyl)cyclopropane Spiro Spiro[2.4]heptane Substrate_C->Spiro Intramolecular Cyclization

Caption: Effect of concentration on reaction outcome.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of Spiro[2.4]heptane Check_Concentration Is reaction at high dilution (<0.05 M)? Start->Check_Concentration Implement_High_Dilution Implement high dilution conditions Check_Concentration->Implement_High_Dilution No Check_Temp Is temperature optimized? Check_Concentration->Check_Temp Yes Implement_High_Dilution->Check_Temp Screen_Temps Screen temperatures (e.g., 0°C to reflux) Check_Temp->Screen_Temps No Check_Base_Solvent Is base/solvent appropriate? Check_Temp->Check_Base_Solvent Yes Screen_Temps->Check_Base_Solvent Screen_Reagents Screen alternative bases and solvents Check_Base_Solvent->Screen_Reagents No Check_Purity Is starting material pure? Check_Base_Solvent->Check_Purity Yes Screen_Reagents->Check_Purity Purify_SM Purify 1,1-Bis(2-bromoethyl)cyclopropane Check_Purity->Purify_SM No Success Improved Yield Check_Purity->Success Yes Purify_SM->Success

Caption: A decision tree for troubleshooting low yields.

Characterization and Purity Analysis

Accurate characterization of the product is crucial to confirm the successful synthesis of spiro[2.4]heptane and to identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of spiro[2.4]heptane is expected to show characteristic signals for the cyclopropyl and cyclopentyl protons. The high-field signals correspond to the cyclopropyl protons.[4]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the spiro carbon and the carbons of the two rings. The ¹³C NMR spectrum for spiro[2.4]heptane is available in spectral databases for comparison.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for monitoring the reaction progress, identifying the product and any volatile byproducts, and assessing the purity of the final product.

References

  • Van De Ven, L. J. M., & De Haan, J. W. (1975). ¹H and ¹³C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-39.
  • Mykhailiuk, P. K. (2015). A stereochemical journey around spirocyclic glutamic acid analogs. Journal of Organic Chemistry, 80(15), 7563-7575.
  • SpectraBase. (2025). Spiro(2.4)heptane. Wiley. [Link]

  • Lin, S.-T., Lee, C.-C., & Hua, C.-K. (2006). Preparation of Arylspiro[2.4]Hept-5-Enes from Aryldibromocyclopropanes via Diallylation and Metathesis Reaction. Journal of Chemical Research, 2006(6), 374-375.
  • Scribd. (n.d.). Important Reactions and Mechanisms in Haloalkanes & Haloarenes. [Link]

  • Huang, X., & Zhang, Y. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 283-306.
  • Menchikov, L. G., & Tomilov, Y. V. (2016). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Russian Chemical Reviews, 85(11), 1153-1176.
  • Tang, W., Wang, W., & Zhang, X. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)
  • Shulishov, E. V., Pantyukh, O. A., Menchikov, L. G., & Tomilov, Y. V. (2016). Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. Tetrahedron Letters, 57(37), 4189-4192.
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  • Academia.edu. (n.d.). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. [Link]

  • ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. [Link]

  • PubChem. (n.d.). Spiro[2.4]heptane. National Center for Biotechnology Information. [Link]

  • Pharmaceutical Technology. (2026, February 17). Optimization Strategies for API Synthesis and Formulation Development. [Link]

  • SpectraBase. (n.d.). Spiro[2.4]heptane, 4-methylene-. [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation. [Link]

  • Clemenceau, A., et al. (2020). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activation. Journal of the American Chemical Society, 142(36), 15355-15361.
  • PubChem. (n.d.). 1,1-dibromo-2-(2-bromoethyl)cyclopropane. National Center for Biotechnology Information. [Link]

  • Balova, I. A., & Vasilevsky, S. F. (2024). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews, 93(4), 367-400.
  • Google Patents. (n.d.). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

  • Sereda, G., & Tabassum, S. (2016). [1+1+1] Cyclotrimerization for the Synthesis of Cyclopropanes.
  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Revue Roumaine de Chimie. (n.d.). REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. [Link]

  • Beilstein Journal of Organic Chemistry. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • Study Mind. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. [Link]

  • Li, Y., et al. (2023). Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. Chemical Science, 14(3), 639-645.
  • ResearchGate. (2025, October 30). Thermally initiated intramolecular reactions of a polymer with gem-dichlorocyclopropane groups in the main chain. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Base-Promoted Synthesis of Activated Cyclopropanes Bearing Homologated Carbonyl Groups via Tandem Michael Addition-Intramolecular Enolate Trapping. [Link]

  • YouTube. (2020, September 11). 14 INTRAMOLECULAR FREIDEL CRAFT ALKYLATION | ORM 2 | JEE MAIN | IIT ADVANCED | BY TEAM COMPETISHUN. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Nucleophilic Displacement

Welcome to the Technical Support Center for Nucleophilic Substitution (SN1/SN2) workflows. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Substitution (SN1/SN2) workflows. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals systematically diagnose and resolve low conversion rates in substitution reactions.

Instead of relying on trial and error, successful reaction optimization requires a deep understanding of the thermodynamic and kinetic forces at play. This guide provides field-proven insights, self-validating protocols, and authoritative mechanistic grounding to get your syntheses back on track.

Diagnostic Triage Workflow

Before adjusting any parameters, use the following logical workflow to isolate the root cause of your stalled reaction.

TroubleshootingWorkflow Start Issue: Low Conversion in Nucleophilic Substitution Substrate 1. Analyze Substrate (Steric Hindrance) Start->Substrate Primary Primary (1°) or Methyl Substrate->Primary Secondary Secondary (2°) Substrate->Secondary Solvent 2. Check Solvent & Nucleophile Primary->Solvent LG_Check 3. Evaluate Leaving Group Primary->LG_Check E2_Risk High E2 Risk! Avoid Strong Bases Secondary->E2_Risk Aprotic Switch to Polar Aprotic Solvent Solvent->Aprotic E2_Risk->LG_Check Finkelstein Perform Finkelstein (Halide Exchange) LG_Check->Finkelstein Poor Halide Tosylation Convert -OH to -OTs LG_Check->Tosylation Alcohol (-OH)

Diagnostic workflow for troubleshooting low conversion rates in nucleophilic substitution.

Core Troubleshooting Modules (FAQs)

Q1: My primary alkyl chloride shows less than 10% conversion after 24 hours. How can I accelerate this SN2 reaction without increasing the temperature?

A1: The issue is likely a combination of a poor leaving group and an inhibitory solvent shell. First, evaluate your solvent. If you are using a polar protic solvent (like methanol or ethanol), your nucleophile is being "caged" by extensive hydrogen bonding. The energy required to strip away this solvent shell (desolvation energy) adds directly to the activation energy ( ΔG‡ ) of the reaction. By switching to a polar aprotic solvent (such as DMSO, DMF, or Acetonitrile), the solvent molecules will strongly solvate the metal cations but leave the anionic nucleophile relatively "naked" and highly reactive (1)[1].

Second, chloride is a mediocre leaving group compared to bromide or iodide. You can accelerate the reaction by adding a catalytic amount of Sodium Iodide (NaI). This initiates a Finkelstein reaction , where the iodide temporarily displaces the chloride to form a highly reactive alkyl iodide intermediate, which is then rapidly consumed by your primary nucleophile (2)[2].

Q2: I am attempting an SN2 displacement on a secondary alkyl bromide using sodium methoxide, but NMR shows mostly alkene byproducts. Why is this happening?

A2: You are losing your starting material to competing E2 elimination. Secondary carbons are sterically hindered. In the SN2 transition state, the nucleophile must achieve a precise 180° backside attack relative to the leaving group (2)[2]. When you use a strong base like methoxide, the base will often abstract an accessible beta-proton much faster than it can navigate the steric bulk to attack the electrophilic carbon.

Furthermore, if you are heating the reaction, you are thermodynamically favoring elimination. E2 reactions cleave two bonds to produce multiple molecules (alkene + leaving group + protonated base), resulting in a positive change in translational entropy ( ΔS>0 ). At higher temperatures, this entropic advantage dominates the Gibbs free energy equation, heavily favoring the alkene (3)[3]. To fix this, switch to a weaker base/strong nucleophile (e.g., azide, thiolate, or cyanide) and run the reaction at room temperature in a polar aprotic solvent (4)[4].

Q3: I am trying to displace a hydroxyl group (-OH) directly with an amine, but no reaction occurs even at reflux. What is the mechanistic flaw?

A3: Hydroxide is an exceptionally poor leaving group. A fundamental rule of nucleophilic substitution is that the leaving group must be able to stably accommodate the electron pair it takes with it during bond cleavage. This stability is inversely related to basicity; weak bases (like I⁻ or TsO⁻) are excellent leaving groups, whereas strong bases (like OH⁻, RO⁻, or NH₂⁻) are highly unstable as expelled anions (5)[5]. Cleaving a C-O bond to generate an OH⁻ anion presents a prohibitively high activation energy (6)[6]. You must first activate the alcohol by converting it into a sulfonate ester (e.g., a tosylate or mesylate) or utilize a Mitsunobu protocol to facilitate the displacement.

Quantitative Data: Solvent & Substrate Effects

The table below synthesizes empirical data demonstrating how specific variables drastically alter the kinetic and thermodynamic outcomes of substitution reactions (7)[7], (4)[4].

Reaction VariableCondition A (Sub-optimal)Condition B (Optimized)Quantitative ImpactMechanistic Rationale
Solvent Polarity 1-Bromopentane + NaCN in Methanol (20 hours, Reflux)1-Chloropentane + NaCN in DMSO (20 minutes, RT)Yield increased from 71% to 91% in 1/60th the time.Aprotic solvents (DMSO) free the nucleophile from hydrogen-bond caging, drastically lowering ΔG‡ .
Base Strength (2° Substrate) Isopropyl Bromide + NaOH in Ethanol (55°C)Isopropyl Bromide + NaOCH₃ in DMSOSN2 yield drops from 29% to 3% (97% E2).Strong bases in aprotic solvents become hyper-reactive, overwhelmingly favoring proton abstraction (E2) over substitution.
Leaving Group R-F (Fluoride)R-I (Iodide)Relative rate increases by >10,000x .Iodide is highly polarizable and a very weak conjugate base, creating a highly stable leaving group.

Mechanistic Divergence: SN2 vs E2

Understanding the tipping point between substitution and elimination is critical when working with secondary substrates.

SN2vsE2 Substrate Secondary (2°) Alkyl Halide Cond1 Strong Base / Heat (e.g., NaOEt, 80°C) Substrate->Cond1 Cond2 Weak Base / Good Nu- (e.g., NaN3, DMSO, RT) Substrate->Cond2 Product1 Major: Alkene (E2 Elimination) Cond1->Product1 Entropy Driven Product2 Major: Substituted Product (Sₙ2 Inversion) Cond2->Product2 Enthalpy Driven

Mechanistic divergence between SN2 substitution and E2 elimination based on conditions.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include built-in visual or analytical checkpoints to confirm success at each stage.

Protocol A: Catalytic Finkelstein Activation for Sluggish Alkyl Chlorides

Use this when your primary alkyl chloride is unreactive toward your desired nucleophile.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon).

  • Solvent & Substrate: Dissolve the alkyl chloride (1.0 equiv) in anhydrous Acetone or Acetonitrile (0.2 M concentration).

  • Catalyst Addition: Add Sodium Iodide (NaI) (0.1 to 0.2 equiv).

  • Nucleophile Addition: Add your primary nucleophile (1.2 equiv).

  • Reaction & Validation: Heat to a gentle reflux. Self-Validation Checkpoint: As the reaction proceeds, you will observe the precipitation of NaCl. Because NaCl is highly insoluble in acetone/acetonitrile compared to NaI, its precipitation drives the equilibrium forward (Le Chatelier's Principle) and serves as a visual confirmation that halide exchange is occurring.

  • Workup: Once TLC confirms the consumption of the starting material, cool to room temperature, filter off the NaCl salts, and concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate and water, wash with brine, dry over MgSO₄, and purify.

Protocol B: Activation of an Alcohol via Tosylation

Use this to convert a poor hydroxyl leaving group (-OH) into an excellent sulfonate leaving group (-OTs) prior to displacement.

  • Preparation: Dissolve the starting alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M) in a dry flask.

  • Base Addition: Add Triethylamine (TEA) or Pyridine (2.0 equiv) and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add p-Toluenesulfonyl chloride (TsCl) (1.2 equiv) portion-wise.

  • Reaction & Validation: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Self-Validation Checkpoint: Monitor via TLC (UV active). The resulting tosylate will typically have a lower Rf value than the starting alcohol (if the alcohol was highly polar) and will strongly absorb UV light at 254 nm due to the aromatic ring. Do not proceed to the nucleophilic displacement step until the alcohol is 100% consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove excess amine base), then brine. Dry over Na₂SO₄ and concentrate. The crude tosylate is usually pure enough to be used immediately in the subsequent SN2 reaction using a polar aprotic solvent.

References

Sources

Optimization

Technical Support Center: Mitigating Grob Fragmentation in 1,1-Bis(2-bromoethyl)cyclopropane Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals utilizing 1,1-bis(2-bromoethyl)cyclopropane as a building block for complex spirocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals utilizing 1,1-bis(2-bromoethyl)cyclopropane as a building block for complex spirocyclic architectures[1]. A frequent and frustrating challenge during the spirocyclization of this compound (e.g., forming spiro[2.5]octane systems via reaction with primary amines) is the competitive Grob-like fragmentation. This side reaction destroys the cyclopropane core, leading to ring-opened diene or alkene byproducts[2].

This guide provides a mechanistic root-cause analysis, diagnostic data, and a field-proven, self-validating protocol to help you achieve high-yielding spirocyclizations while suppressing fragmentation.

Root Cause Analysis: The Causality of Fragmentation

When 1,1-bis(2-bromoethyl)cyclopropane reacts with a nucleophile such as a primary amine, the first step is a standard intermolecular SN​2 displacement to form a mono-alkylated intermediate. The critical divergence in the reaction pathway occurs during the second step:

  • The Desired Pathway: An intramolecular SN​2 attack by the newly installed secondary amine on the remaining alkyl bromide, yielding the target spirocycle.

  • The Undesired Pathway (Grob Fragmentation): Cyclopropane rings are highly strained, giving their C-C σ -bonds significant p-character. Under basic conditions, or if the nitrogen lone pair aligns antiperiplanar to both the cyclopropane C-C bond and the distal C-Br bond, a concerted heterolytic fragmentation is triggered[3]. The nitrogen lone pair pushes inward, cleaving the cyclopropane ring to relieve torsional strain, and ejects the bromide leaving group to form a ring-opened product[2].

Expert Insight: Grob fragmentation in these systems is thermodynamically driven by the massive relief of cyclopropane ring strain. To prevent it, your reaction must operate under strict kinetic control. You must lower the activation energy of the desired intramolecular SN​2 pathway so significantly that it outcompetes the fragmentation pathway at lower temperatures.

Pathway Visualization

G cluster_0 Pathway Bifurcation SM 1,1-Bis(2-bromoethyl)cyclopropane + Primary Amine Int Mono-amino Intermediate (N-alkylated) SM->Int Intermolecular SN2 Spiro Spiro[2.5]octane Derivative (Desired Product) Int->Spiro Mild Base, Polar Aprotic NaI Catalyst (Kinetic Control) Grob Ring-Opened Alkene (Grob Fragmentation) Int->Grob Strong Base, High Temp (Thermodynamic Cleavage)

Reaction pathway bifurcation highlighting conditions favoring spirocyclization vs Grob fragmentation.

Diagnostic Data: Reaction Condition Optimization

The table below summarizes the effect of various reaction parameters on the product distribution. It demonstrates how transitioning from strong bases to a Finkelstein-assisted protocol shifts the system from thermodynamic fragmentation to kinetic cyclization.

BaseSolventAdditiveTemp (°C)Spirocycle Yield (%)Grob Fragmentation (%)
NaH (2.5 eq)THFNone6515%75%
K₂CO₃ (3.0 eq)DMFNone8045%40%
DIPEA (3.0 eq)MeCNNone8060%25%
DIPEA (3.0 eq)MeCNNaI (0.2 eq)6092% <5%

Data Interpretation: Strong bases like NaH actively deprotonate intermediates, exacerbating fragmentation[2]. The addition of Sodium Iodide (NaI) enables the reaction to proceed at a lower temperature (60 °C) with a mild, non-nucleophilic organic base, effectively shutting down the fragmentation pathway.

Optimized Step-by-Step Methodology

This protocol utilizes Finkelstein catalysis to convert the alkyl bromide into a more reactive alkyl iodide in situ. Because iodide is a superior leaving group, it drastically lowers the activation energy for the intramolecular SN​2 cyclization. This self-validating system ensures the cyclization occurs rapidly before the molecule has the thermal energy required to undergo Grob fragmentation.

Materials:

  • 1,1-Bis(2-bromoethyl)cyclopropane (1.0 equiv, CAS: 1232431-84-3)[4]

  • Primary amine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Sodium Iodide (NaI) (0.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a strict argon atmosphere to prevent moisture-induced side reactions.

  • Reagent Loading: Add 1,1-bis(2-bromoethyl)cyclopropane (1.0 equiv) and anhydrous NaI (0.2 equiv) to the flask.

  • Solvent & Base Addition: Dissolve the mixture in anhydrous MeCN to achieve a highly dilute 0.05 M to 0.1 M concentration (based on the cyclopropane). Add DIPEA (3.0 equiv).

  • Finkelstein Activation: Stir the mixture at room temperature for 15–20 minutes. Causality: This incubation period initiates the halogen exchange, building up a steady-state concentration of the highly reactive iodide intermediate.

  • Controlled Amine Addition: Dissolve the primary amine (1.05 equiv) in a small volume of MeCN. Add this solution dropwise to the reaction mixture over 60 minutes using a syringe pump. Causality: Slow addition maintains an artificially low concentration of unreacted amine, favoring intramolecular cyclization over intermolecular dimerization.

  • Thermal Activation: Attach a reflux condenser and gently heat the reaction mixture to 60 °C. Monitor the reaction via LC-MS. The mass shift from the mono-alkylated intermediate to the spirocycle should reach completion within 12–16 hours.

  • Quench & Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize any HBr/HI salts. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure spirocycle.

Frequently Asked Questions (FAQs)

Q: Why does substituting K₂CO₃ with DIPEA reduce fragmentation? A: Inorganic bases like K₂CO₃ are heterogeneous in MeCN. They create localized microenvironments of extreme basicity on the solid surface, which promotes base-catalyzed Grob fragmentation of the sensitive cyclopropane ring[2]. DIPEA is a homogeneous, sterically hindered organic base that effectively neutralizes the acid byproduct without participating in undesired deprotonation events.

Q: Can I use 1,1-bis(2-iodoethyl)cyclopropane as the starting material instead of the dibromide? A: Yes. Starting directly with the diiodide eliminates the need for NaI and further accelerates the cyclization. However, 1,1-bis(2-bromoethyl)cyclopropane is significantly more stable, cheaper, and widely available commercially[1], making the in situ Finkelstein approach much more practical for routine synthesis and scale-up.

Q: I am following the protocol but still seeing 10-15% fragmentation. How can I further optimize? A: If fragmentation persists, try lowering the temperature to 50 °C and increasing the NaI loading to 0.5 equivalents. Additionally, ensure your MeCN is strictly anhydrous; trace water can act as a nucleophile or alter the basicity of the system, inadvertently triggering the ring-opening cascade.

References

  • Source: nih.
  • 1,1-Bis(2-bromoethyl)
  • 1,1-bis(2-bromoethyl)
  • Mechanisms and Stereochemistry of Heterolytic Fragmentation (C.A. Grob)

Sources

Troubleshooting

Characterization challenges for spiro products from 1,1-Bis(2-bromoethyl)cyclopropane

Welcome to the Technical Support Center. Synthesizing spirocyclic frameworks—specifically spiro[2.5]octane derivatives (such as 6-azaspiro[2.5]octanes) from the dialkylating precursor 1,1-bis(2-bromoethyl)cyclopropane [1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing spirocyclic frameworks—specifically spiro[2.5]octane derivatives (such as 6-azaspiro[2.5]octanes) from the dialkylating precursor 1,1-bis(2-bromoethyl)cyclopropane [1]—presents unique analytical challenges. The rigid yet conformationally dynamic nature of the spiro-fused system complicates standard characterization.

As an Application Scientist, I have designed this guide to provide causal explanations, troubleshooting steps, and self-validating protocols for researchers facing ambiguous analytical data when working with these complex architectures.

Workflow & Pathway Visualization

G N1 1,1-Bis(2-bromoethyl)cyclopropane (Precursor) N2 Double Nucleophilic Substitution (e.g., Primary Amine) N1->N2 Cyclization N3 6-Azaspiro[2.5]octane Derivative (Target Spiro Product) N2->N3 Yields N4 Characterization Challenges N3->N4 Presents N5 1D/2D NMR Spectroscopy (Signal Overlap & Conformation) N4->N5 N6 Mass Spectrometry (Isomer Differentiation) N4->N6 N7 X-Ray Crystallography (Packing Issues) N4->N7

Workflow from 1,1-Bis(2-bromoethyl)cyclopropane to spiro product characterization.

Section 1: Troubleshooting NMR Anomalies (FAQs)

Q1: Why do the cyclopropane protons appear as a complex multiplet rather than a simple singlet or doublet? Causality & Solution: In a perfectly symmetrical spiro[2.5]octane system, the four cyclopropane protons might appear chemically equivalent. However, if the newly formed 6-membered ring adopts a stable chair conformation or contains a substituent, the symmetry is broken. The cyclopropane protons become diastereotopic (axial-like vs. equatorial-like relative to the 6-membered ring). This creates a complex AA′BB′ or ABCD spin system due to strong geminal and vicinal couplings within the highly strained 3-membered ring [2]. Actionable Step: Do not rely on 1D 1H NMR alone. Use a 1H−13C HSQC experiment to confirm that these complex multiplets correlate to the two cyclopropane carbons. Additionally, cyclopropane C-H bonds have higher s-character, resulting in a distinctively large 1JCH​ coupling constant (~160 Hz) compared to typical alkanes (~125 Hz).

Q2: My 1H NMR spectra show severe peak broadening in the 1.5–2.5 ppm range at room temperature. Is my sample degrading? Causality & Solution: Broadening is rarely degradation in this context; it is a hallmark of intermediate conformational exchange. The 6-membered ring of the spiro[2.5]octane system undergoes rapid chair-chair inversion. At room temperature, the rate of this inversion often matches the NMR timescale, causing the axial and equatorial proton signals to coalesce into broad humps [2]. Actionable Step: Perform Variable-Temperature (VT) NMR. Cooling the sample slows the exchange, resolving the broad peaks into distinct, sharp axial and equatorial signals.

Q3: How do I definitively assign the relative stereochemistry of substituents on the newly formed 6-membered ring? Causality & Solution: Standard 1D NMR is insufficient because spiro compounds exhibit unique 3D geometries, sometimes leading to axial chirality even without traditional tetrahedral stereocenters [3, 4]. Actionable Step: Utilize 2D NOESY or ROESY experiments. Look for through-space cross-peaks between the substituent protons and the specific diastereotopic protons of the cyclopropane ring.

Section 2: Mass Spectrometry & Crystallography

Q4: ESI-MS shows the expected [M+H]+ , but I cannot differentiate between diastereomers using MS/MS. Why? Causality & Solution: Mass spectrometry alone cannot distinguish stereoisomers of spiro compounds because they share identical masses and produce nearly identical fragmentation pathways [3]. Actionable Step: Couple your MS with a chiral separation technique (e.g., chiral HPLC-MS or SFC-MS) to resolve the isomers chronologically before ionization.

Q5: I am struggling to grow single crystals for X-ray diffraction. What is the structural cause? Causality & Solution: Spiro[2.5]octane derivatives often exist as a mixture of rapidly interconverting conformers in solution. This dynamic flexibility disrupts the highly ordered packing required for crystal lattice formation [3]. Actionable Step: Synthesize a rigid derivative. If your product is a 6-azaspiro[2.5]octane, form a bulky salt (like a picrate or camphorsulfonate) to restrict conformational freedom and promote crystallization.

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Variable-Temperature (VT) NMR for Conformational Locking

Purpose: To resolve broadened signals caused by chair-chair inversion and lock the spiro system into a single observable conformation.

  • Sample Preparation: Dissolve 15-20 mg of the spiro product in 0.6 mL of a low-freezing deuterated solvent (e.g., CD2​Cl2​ , freezing point -97°C).

  • Baseline Acquisition: Acquire a standard 1D 1H spectrum at 298 K. Note the line widths of the broadened signals.

  • Cooling Gradient: Lower the probe temperature in 10 K increments. Allow 5 minutes of thermal equilibration at each step.

  • Validation Check (Critical): Re-tune and re-match the probe at every temperature step. The dielectric properties of the solvent change drastically with temperature; failing to re-tune will result in severe signal loss and phase distortion. Re-shim the Z-axis.

  • Decoalescence Observation: Identify the coalescence temperature ( Tc​ ) where the broad peak splits into two distinct peaks. Continue cooling until the peaks are sharp (typically -40°C to -60°C).

Protocol B: 2D NOESY Setup for Stereochemical Assignment

Purpose: To determine spatial proximity between cyclopropane protons and 6-membered ring substituents.

  • Validation Check (Critical): Determine the exact 90° pulse width ( P1 ) for your specific sample. Do not rely on default parameters. An inaccurate 90° pulse will create artifacts and ruin magnetization transfer.

  • Mixing Time ( tm​ ) Optimization: For small spiro molecules (MW < 300), the correlation time is short. Set the mixing time between 300–500 ms. Run a quick 1D NOE step to validate that the chosen tm​ produces a measurable response without spin diffusion.

  • Acquisition: Acquire the 2D NOESY spectrum with at least 256 t1​ increments and 16-32 scans per increment to ensure a high signal-to-noise ratio for weak through-space correlations.

  • Processing: Apply a zero-filling factor of 2 and a squared sine-bell apodization window in both dimensions to enhance resolution.

Section 4: Quantitative Data Table

The following table summarizes the expected NMR parameters for a spiro[2.5]octane system once the conformation is locked (e.g., at -50°C). Use this as a diagnostic checklist.

Structural FeatureParameterTypical Value RangeMechanistic Rationale
Cyclopropane CH2​ 1H Chemical Shift0.20 – 0.90 ppmShielding from the diamagnetic anisotropy of the strained C-C bonds.
Cyclopropane CH2​ 1JCH​ Coupling158 – 164 HzHigh s-character ( sp2 -like) of the C-H bonds due to ring strain [2].
Cyclopropane CH2​ 2JHH​ (Geminal)-4.0 to -6.0 HzCharacteristic geminal coupling for 3-membered rings.
6-Membered Ring CH2​ 3JHH​ (Ax-Ax)10.0 – 13.0 HzAnti-periplanar arrangement (Karplus equation).
6-Membered Ring CH2​ 3JHH​ (Ax-Eq / Eq-Eq)2.0 – 5.0 HzGauche arrangement (Karplus equation).

References

  • CAS Common Chemistry. "1,1-Bis(2-bromoethyl)cyclopropane." American Chemical Society. URL:[Link]

  • Montalvo-González, R., & Ariza-Castolo, A. "Structural and Conformational Analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane Derivatives by 1H, 13C, and 15N NMR." Magnetic Resonance in Chemistry, 2012. URL:[Link]

  • MDPI. "Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity." Molecules, 2023. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the DFT Analysis of Transition States: The Case of 1,1-Bis(2-bromoethyl)cyclopropane Cyclization

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. The cyclization of 1,1-Bis(2-bromoethyl)cyclopropane presents a fascinating c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. The cyclization of 1,1-Bis(2-bromoethyl)cyclopropane presents a fascinating case study in reaction dynamics, offering a gateway to the synthesis of bicyclo[3.1.0]hexane derivatives.[1][2][3] These structures are of significant interest as conformationally restricted analogues in medicinal chemistry. This guide provides an in-depth, objective comparison of the theoretical approaches to elucidating the transition states of this reaction, grounded in Density Functional Theory (DFT) analysis.

The Crucial Role of Transition State Analysis

At the heart of any chemical transformation lies the transition state, a fleeting, high-energy configuration that dictates the reaction's feasibility and rate.[4][5] As described by Transition State Theory (TST), reactants must surmount this energy barrier to form products.[4][5] Computational chemistry, particularly DFT, has emerged as a powerful tool to probe these ephemeral structures, offering insights that are often inaccessible through experimental means alone.[6][7][8] By calculating the geometry and energy of the transition state, we can predict reaction pathways, understand selectivity, and ultimately design more efficient syntheses.

DFT in Action: Unraveling the Cyclization of 1,1-Bis(2-bromoethyl)cyclopropane

The cyclization of 1,1-Bis(2-bromoethyl)cyclopropane is presumed to proceed through a solvolysis-type mechanism, where the solvent assists in the departure of a bromide ion, leading to a carbocationic intermediate that subsequently cyclizes.[9][10][11] This process can, in principle, follow several distinct pathways, each with its own characteristic transition state. DFT allows us to model these possibilities and determine the most energetically favorable route.

Methodology: A Robust Protocol for DFT Calculations

To ensure the reliability of our theoretical predictions, a rigorous and well-validated computational protocol is essential. The following steps outline a comprehensive approach to the DFT analysis of the 1,1-Bis(2-bromoethyl)cyclopropane cyclization.

Experimental Protocol: Step-by-Step DFT Workflow

  • Initial Structure Preparation:

    • Construct the 3D structure of 1,1-Bis(2-bromoethyl)cyclopropane using a molecular builder.

    • Perform an initial geometry optimization using a computationally less expensive method, such as a semi-empirical method or a smaller basis set, to obtain a reasonable starting geometry.

  • Reactant and Product Optimization:

    • Perform full geometry optimizations of the reactant (1,1-Bis(2-bromoethyl)cyclopropane) and the expected bicyclo[3.1.0]hexane product.

    • Utilize a suitable DFT functional and basis set. For halogenated organic compounds, hybrid functionals like B3LYP or M06-2X are often employed, paired with a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)).[12] The choice of functional should be carefully considered, as it can significantly impact the accuracy of the results.[13]

  • Transition State Searching:

    • Propose initial guess structures for the transition states of the potential reaction pathways (e.g., concerted vs. stepwise mechanisms).

    • Employ a transition state search algorithm, such as the Berny algorithm, to locate the saddle point on the potential energy surface. This is a critical step that requires a good initial guess.

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures (reactants, products, and transition states).

    • Confirm that reactants and products have all real (positive) vibrational frequencies.

    • Verify that each transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[4][8]

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform IRC calculations starting from the transition state structure.

    • This analysis confirms that the located transition state correctly connects the desired reactant and product on the potential energy surface.

  • Solvation Effects:

    • Since the reaction is a solvolysis, including the effect of the solvent is crucial.

    • Employ an implicit solvent model, such as the Polarizable Continuum Model (PCM), to account for the bulk solvent effects on the energetics of the reaction.

  • Energy Profile Construction:

    • Calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies of all species.

    • Construct a reaction energy profile to visualize the energy changes along the reaction coordinate and determine the activation energies for each step.

Below is a Graphviz diagram illustrating this comprehensive DFT workflow.

DFT_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Optimization cluster_ts 3. Transition State Search cluster_validation 4. Validation cluster_analysis 5. Analysis A Build 3D Structure B Initial Geometry Optimization A->B C Reactant & Product Geometry Optimization B->C D Propose TS Guess C->D E Run TS Search Algorithm D->E F Frequency Calculations E->F G IRC Calculations F->G H Incorporate Solvation Model G->H I Construct Energy Profile H->I

Caption: A step-by-step workflow for DFT analysis of reaction mechanisms.

Comparative Analysis of Potential Reaction Pathways

For the cyclization of 1,1-Bis(2-bromoethyl)cyclopropane, two primary mechanistic pathways are plausible: a concerted (SN2-like) pathway and a stepwise (SN1-like) pathway.

  • Concerted Pathway: In this scenario, the departure of the bromide ion and the formation of the new carbon-carbon bond occur simultaneously through a single transition state.

  • Stepwise Pathway: This mechanism involves the initial formation of a carbocation intermediate after the departure of the bromide ion, followed by a subsequent ring-closing step. This pathway would involve two distinct transition states.

DFT calculations can provide the relative activation energies for these competing pathways, allowing for a quantitative comparison.

PathwayKey FeaturesExpected Number of Transition States
Concerted Single step, bond formation and breaking are synchronous.1
Stepwise Multi-step, involves a carbocation intermediate.2

The following Graphviz diagram illustrates the logical relationship between these potential pathways.

Reaction_Pathways cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway Reactant 1,1-Bis(2-bromoethyl)cyclopropane TS_Concerted Transition State 1 Reactant->TS_Concerted TS1_Stepwise Transition State 2a Reactant->TS1_Stepwise Product Bicyclo[3.1.0]hexane Derivative TS_Concerted->Product Intermediate Carbocation Intermediate TS2_Stepwise Transition State 2b Intermediate->TS2_Stepwise TS1_Stepwise->Intermediate TS2_Stepwise->Product

Caption: Competing reaction pathways for the cyclization reaction.

Interpreting the Results: Energetics and Structural Insights

The primary output of the DFT calculations will be the relative energies of the reactants, transition states, intermediates, and products. A lower calculated activation energy (the energy difference between the reactant and the transition state) indicates a more favorable reaction pathway.

Table of Comparative Energetics (Hypothetical Data)

SpeciesRelative Energy (kcal/mol) - ConcertedRelative Energy (kcal/mol) - Stepwise
Reactant0.00.0
Transition State 1+25.3-
Transition State 2a-+28.1
Carbocation Intermediate-+15.7
Transition State 2b-+18.2
Product-15.0-15.0

Note: These are hypothetical values for illustrative purposes.

In this hypothetical example, the concerted pathway would be favored due to its lower activation energy. Furthermore, the optimized geometries of the transition states provide invaluable structural information. For instance, in a concerted transition state, we would expect to see a partially formed C-C bond and a partially broken C-Br bond.

Conclusion: The Power of Predictive Chemistry

DFT analysis provides a robust and predictive framework for understanding complex reaction mechanisms like the cyclization of 1,1-Bis(2-bromoethyl)cyclopropane. By systematically comparing the energetics of plausible pathways, researchers can gain deep insights into the factors that control reactivity and selectivity. This knowledge is not merely academic; it is a critical component in the rational design of new synthetic routes and the development of novel therapeutic agents. The methodologies outlined in this guide offer a scientifically rigorous approach to leveraging computational chemistry to solve real-world challenges in the chemical and pharmaceutical sciences.

References

  • What is a transition state?
  • Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.
  • Ziegler, T. (1990). The application of density functional theory to the optimization of transition state structures. I. Organic migration reactions. The Journal of Chemical Physics, 92(6), 3647-3654.
  • Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016). CORE.
  • Transition st
  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings.
  • Adopted mechanism for the DFT calculation for the halogenation/hydroxylation of cyclohexane by the putative Fe(iv).
  • Solvolysis - SN1 Reaction Mechanism - Stereochemistry. (2016, December 27). YouTube.
  • An ab initio and DFT study of some halogen atom transfer reactions from alkyl groups to acyl radical. Organic & Biomolecular Chemistry.
  • When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol, five major products are.... Homework.Study.com.
  • A dataset of chemical reaction pathways incorpor
  • A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
  • Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions. PubMed.
  • Theoretical Calcul
  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI.
  • Hydroboration of Substituted Cyclopropane: A Density Functional Theory Study.
  • Enantioselective syntheses of bicyclo[3.1.
  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. PMC.
  • EXCITED-STATE PARAMETERS OF ONE INTRAMOLECULAR CYCLIZ
  • DFT studies on metal-catalyzed cycloisomerization of trans-1,5-enynes to cyclopropane sesquiterpenoids. Organic & Biomolecular Chemistry.
  • When (1-bromoethyl)cyclohexane is heated in methanol for an exten.... Pearson.

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Comparative

A Senior Application Scientist's Guide to the Construction of Strained Ring Systems: A Comparative Analysis of Bicyclo[1.1.1]pentane Synthesis

In the landscape of modern drug discovery and materials science, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is relentless. Among these, bicyclo[1.1.1]penta...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is relentless. Among these, bicyclo[1.1.1]pentanes (BCPs) have emerged as a compelling structural motif. Their rigid, three-dimensional framework serves as an effective bioisostere for para-substituted phenyl rings, internal alkynes, and tertiary butyl groups, often conferring improved solubility, metabolic stability, and a unique exit vector for substituents.[1][2] This guide provides an in-depth comparison of the synthetic strategies employed to construct these valuable strained ring systems, with a particular focus on the evolution of methodologies from historical routes to the current state-of-the-art.

While the specific reagent 1,1-bis(2-bromoethyl)cyclopropane does not feature prominently in contemporary literature for direct BCP synthesis, the underlying principle of utilizing strained cyclopropane derivatives as precursors is central to the most robust and widely adopted methods. This guide will delve into the highly efficient synthesis of BCPs via [1.1.1]propellane, which itself is generated from a dihalocyclopropane, and contrast this with earlier, less efficient approaches.

The Rise of [1.1.1]Propellane: The Gateway to Bicyclo[1.1.1]pentanes

The synthesis of the highly strained and reactive intermediate, [1.1.1]propellane, was a watershed moment in the accessibility of BCPs.[2] The most common and scalable route to [1.1.1]propellane starts from the commercially available 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[3] This method, developed by Szeimies and coworkers, has been further optimized to improve yield and scalability.[1]

Experimental Protocol: Synthesis of [1.1.1]Propellane

This protocol is adapted from the improved procedure described by Michl and coworkers.

Step 1: Preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

This precursor is typically synthesized via the dibromocyclopropanation of 3-chloro-2-(chloromethyl)propene.

Step 2: Generation of [1.1.1]Propellane

  • A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in an ethereal solvent (e.g., diethyl ether or a mix with pentane) is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, an addition funnel, and an argon inlet.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Two equivalents of methyllithium (MeLi) in diethyl ether are added dropwise via the addition funnel while maintaining the temperature at -78 °C. The reaction is highly exothermic and requires careful temperature control.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 10-15 minutes.

  • The cooling bath is then switched to an ice-water bath (0 °C), and the mixture is stirred for another hour.

  • The volatile [1.1.1]propellane is then transferred via vacuum distillation into a cold (-196 °C) receiving flask. The resulting solution of [1.1.1]propellane in the ethereal solvent can be stored for several months at low temperatures.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The initial reaction with MeLi is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and ensure the stability of the organolithium intermediates.

  • Ethereal Solvents: Diethyl ether and pentane are used as they are relatively inert to the reaction conditions and have low boiling points, facilitating the final vacuum transfer of the volatile propellane product.

  • Methyllithium: MeLi is a strong base and a good nucleophile, effective for the bromine-lithium exchange that initiates the intramolecular cyclizations to form the propellane cage.

  • Vacuum Transfer: [1.1.1]Propellane is a volatile and highly reactive compound. Vacuum transfer is a safe and efficient method for its isolation from the non-volatile reaction byproducts.

G cluster_prep [1.1.1]Propellane Synthesis A 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in Et2O/pentane B Cool to -78 °C A->B C Add MeLi dropwise B->C D Stir at -78 °C, then 0 °C C->D E Vacuum transfer D->E F [1.1.1]Propellane solution E->F

Caption: Workflow for the synthesis of [1.1.1]propellane.

Modern Methods for BCP Construction from [1.1.1]Propellane

The central, highly strained C-C bond of [1.1.1]propellane is the key to its reactivity, readily undergoing addition reactions with a variety of reagents to furnish 1,3-disubstituted BCPs.

Method 1: Radical Addition of Alkyl Halides

A versatile and widely used method involves the radical addition of alkyl and aryl halides across the central bond of [1.1.1]propellane. This can be initiated photochemically or with a radical initiator.

Experimental Protocol: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)

This protocol is a general representation of methods developed by several research groups.[4]

  • In a glovebox, a reaction vial is charged with an iridium or ruthenium-based photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6), the desired alkyl or aryl halide (1.0 equiv.), and a suitable solvent (e.g., acetone, DMSO).

  • A solution of [1.1.1]propellane (1.2-1.5 equiv.) in an ethereal solvent is added.

  • The vial is sealed, removed from the glovebox, and irradiated with blue LEDs at room temperature for 12-24 hours.

  • Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the 1,3-disubstituted BCP.

Trustworthiness of the Protocol: This protocol is self-validating as control experiments without the photocatalyst or light source result in no product formation, confirming the proposed photoredox cycle.

G cluster_cycle Photoredox Catalysis PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Blue LED) RX R-X PC_reduced PC⁻ PC_excited->PC_reduced SET R_radical R• RX->R_radical BCP_radical BCP• R_radical->BCP_radical + Propellane Prop [1.1.1]Propellane BCP_product BCP-R BCP_radical->BCP_product + R-X X_anion X⁻ PC_reduced->PC SET

Caption: Simplified mechanism of photoredox-catalyzed BCP synthesis.

Method 2: Anionic Ring-Opening

The reaction of [1.1.1]propellane with organometallic reagents, such as organolithiums or Grignard reagents, provides another efficient route to BCPs.

Experimental Protocol: Addition of Organolithium Reagents

  • A solution of [1.1.1]propellane in an ethereal solvent is cooled to -78 °C.

  • The organolithium reagent (1.0 equiv.) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The resulting BCP-lithium species can be quenched with an electrophile (e.g., water, CO₂, alkyl halide) to afford the desired 1,3-disubstituted BCP.

  • An aqueous workup followed by extraction and purification by chromatography or distillation yields the final product.

Historical Perspective: The Wiberg Synthesis of Bicyclo[1.1.1]pentane

Prior to the discovery and utilization of [1.1.1]propellane, the synthesis of the parent bicyclo[1.1.1]pentane was a significant challenge. The first synthesis, reported by Wiberg and coworkers in 1964, is a multi-step process that highlights the difficulties of constructing such a strained system without a highly reactive intermediate like propellane.[2]

Experimental Workflow of the Wiberg Synthesis:

  • Starting Material: 3-Bromocyclobutanecarboxylic acid.

  • Hunsdiecker Reaction: Conversion of the carboxylic acid to 1,3-dibromocyclobutane.

  • Wurtz-type Coupling: Intramolecular reductive coupling of 1,3-dibromocyclobutane with sodium or lithium metal to form bicyclo[1.1.0]butane.

  • Carbene Insertion: Reaction of bicyclo[1.1.0]butane with a carbene source (e.g., from diazomethane) to insert a methylene group into the central bond, forming bicyclo[1.1.1]pentane.

This route is of significant historical importance but is rarely used today due to its low overall yield, the use of hazardous reagents like diazomethane, and the multi-step nature of the synthesis.

G cluster_wiberg Wiberg Synthesis (Historical) A 3-Bromocyclobutane- carboxylic acid B Hunsdiecker Reaction A->B C 1,3-Dibromocyclobutane B->C D Wurtz Coupling C->D E Bicyclo[1.1.0]butane D->E F Carbene Insertion E->F G Bicyclo[1.1.1]pentane F->G

Caption: The multi-step historical Wiberg synthesis of BCP.

Comparison of Synthetic Methodologies

The modern approaches utilizing [1.1.1]propellane offer significant advantages over the historical methods.

FeaturePropellane-Based Methods (e.g., Photoredox ATRA)Wiberg Synthesis (Historical)
Starting Material 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane3-Bromocyclobutanecarboxylic acid
Number of Steps 2 (Propellane synthesis + functionalization)4+
Overall Yield Moderate to HighLow
Substrate Scope Broad (various alkyl/aryl halides, nucleophiles)Very limited
Reaction Conditions Mild (often room temp., visible light)Harsh (e.g., molten sodium) and hazardous reagents
Scalability Readily scalableDifficult to scale
Key Intermediate [1.1.1]PropellaneBicyclo[1.1.0]butane

Conclusion

The synthesis of bicyclo[1.1.1]pentanes has evolved dramatically from challenging, low-yielding multi-step routes to highly efficient and versatile methods centered around the key intermediate, [1.1.1]propellane. The generation of propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane provides a reliable and scalable entry point to this strained ring system. Subsequent functionalization through modern techniques like photoredox catalysis offers unparalleled access to a diverse range of BCP derivatives under mild conditions.

For researchers, scientists, and drug development professionals, the propellane-based methodologies represent the current gold standard for the construction of BCPs. These methods provide a robust platform for the exploration of this valuable chemical space, enabling the synthesis of novel compounds with potentially superior properties for a wide range of applications.

References

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link][1][2][4]

  • Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239–5240. [Link]

  • Szeimies, G., et al. (1985). [1.1.1]Propellane. Angewandte Chemie International Edition in English, 24(10), 867-868. [Link]

  • Michl, J., et al. (1988). Photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Organic Syntheses, 66, 147. [Link]

  • Wiberg, K. B., Connor, D. S., & Lampman, G. M. (1964). The reaction of 3-bromocyclobutane-1-methyl bromide with sodium: bicyclo [1.1.1] pentane. Tetrahedron Letters, 5(10), 531-534. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9511–9523. [Link]

  • Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Accounts of Chemical Research, 51(11), 2779–2789. [Link]

  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]

  • Walsh, P. J., et al. (2018). Synthesis of BCP Benzylamines from 2-Azaallyl Anions and [1.1.1]Propellane. Angewandte Chemie International Edition, 57(48), 15857-15861. [Link]

  • Anderson, E. A., et al. (2017). Synthesis of bicyclo[1.1.1]pentane bioisosteres of internal alkynes and para-disubstituted benzenes from [1.1.1]propellane. Angewandte Chemie International Edition, 56(41), 12774-12777. [Link]

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Validation

Bioisosteric replacement studies involving cyclopropane moieties.

Bioisosteric Replacement Studies Involving Cyclopropane Moieties: A Technical Comparison Guide Executive Summary In the lead optimization phase of drug discovery, addressing pharmacokinetic (PK) liabilities without sacri...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement Studies Involving Cyclopropane Moieties: A Technical Comparison Guide

Executive Summary

In the lead optimization phase of drug discovery, addressing pharmacokinetic (PK) liabilities without sacrificing pharmacodynamic (PD) potency is a persistent challenge. Bioisosteric replacement—the strategic substitution of a chemical moiety with another that retains biological activity while altering physicochemical properties—is a cornerstone of modern medicinal chemistry[1].

Among the most versatile bioisosteres is the cyclopropane ring. As a conformationally restricted, strained carbocycle, it is frequently employed to replace gem-dimethyl groups, phenyl rings, and alkenes[2]. This guide provides an objective, data-driven comparison of cyclopropane bioisosteres against traditional moieties, detailing the mechanistic causality behind their performance and providing field-proven, self-validating experimental protocols for their evaluation.

Mechanistic Rationale: Why Cyclopropane?

The utility of the cyclopropane group stems from its unique blend of steric, electronic, and geometric properties:

  • Metabolic Shielding (vs. Gem-Dimethyl): Gem-dimethyl groups are flexible and present highly accessible C-H bonds, making them prime targets for CYP450-mediated aliphatic hydroxylation[3]. Tying these groups into a cyclopropane ring restricts conformation and alters the steric trajectory, effectively shielding the molecule from the active site of promiscuous monooxygenases[2].

  • Fsp³ Enhancement (vs. Phenyl Rings): Phenyl rings are flat, highly lipophilic, and prone to oxidative metabolism (arene hydroxylation)[3]. Replacing them with cyclopropane increases the fraction of sp³-hybridized carbons (Fsp³). This disrupts the planar π -stacking that causes poor aqueous solubility, reduces molecular weight, and lowers lipophilicity (LogD), translating to improved membrane permeability[4].

  • Conformational Locking: The rigid nature of the three-membered ring reduces the entropic penalty upon target binding, often stabilizing the bioactive conformation and increasing target affinity (lower IC 50​ )[5].

Pathway CYP CYP450 Enzyme Active Site Gem Gem-Dimethyl Substrate CYP->Gem Binding Cyc Cyclopropane Bioisostere CYP->Cyc Binding Met1 Aliphatic Hydroxylation (Rapid Clearance) Gem->Met1 C-H Oxidation Met2 Steric/Electronic Blockade (Prolonged Half-Life) Cyc->Met2 C-H Bond Shielding

Caption: CYP450 metabolic shunting mechanism comparing gem-dimethyl and cyclopropane.

Comparative Analysis 1: Cyclopropane vs. Gem-Dimethyl Groups

When optimizing a lead compound suffering from rapid hepatic clearance, replacing a gem-dimethyl group with a cyclopropane ring is a primary tactic. The table below illustrates a representative comparison in a kinase inhibitor scaffold.

ParameterLead (Gem-Dimethyl)Optimized (Cyclopropane)Performance Shift
Target IC 50​ (nM) 45.212.83.5x Improvement (Entropic stabilization)
HLM t 1/2​ (min) 18.5>120>6x Improvement (CYP450 evasion)
Intrinsic Clearance (CL int​ ) 85.4 µL/min/mg12.1 µL/min/mg85% Reduction
LogD (pH 7.4) 3.83.6Negligible change

Analytical Insight: The cyclopropane analog demonstrates a profound reduction in intrinsic clearance. Because the cyclopropane ring maintains a similar van der Waals volume to the gem-dimethyl group, it fits into the same hydrophobic pocket of the target receptor, yet its rigid geometry prevents the CYP450 heme iron from efficiently abstracting a hydrogen atom[3].

Comparative Analysis 2: Cyclopropane vs. Phenyl Rings

Aromatic rings are "privileged scaffolds" but often lead to "brick dust" compounds (high lipophilicity, low solubility)[4]. Bioisosteric replacement with cyclopropane (or fluorocyclopropane) mitigates these liabilities[1].

ParameterLead (Phenyl Ring)Optimized (Cyclopropane)Performance Shift
Molecular Weight 415.5 g/mol 379.5 g/mol -36 g/mol (Improved ligand efficiency)
Fsp³ Fraction 0.250.45+80% (Increased 3D character)
Kinetic Solubility <5 µg/mL145 µg/mL>29x Improvement
LogD (pH 7.4) 4.52.8-1.7 units (Reduced lipophilicity)

Analytical Insight: The removal of the flat, non-polar phenyl ring drastically improves aqueous solubility. By breaking the crystal lattice energy associated with π

π stacking, the cyclopropane analog achieves a superior pharmacokinetic profile while retaining the necessary spatial bulk required for target engagement[2].

G A Lead Compound (e.g., Phenyl Ring) B Identify Liability (Low Solubility / High LogD) A->B C Bioisosteric Replacement (Cyclopropane Scaffold) B->C D In Vitro Profiling (Solubility, LogD, IC50) C->D E Aqueous Solubility Enhanced D->E F Target Affinity Maintained D->F G Preclinical Candidate Selection E->G F->G

Caption: Workflow for cyclopropane-mediated bioisosteric lead optimization targeting solubility.

Experimental Methodologies: Self-Validating Protocols

To objectively verify the performance shifts described above, rigorous, self-validating assays must be employed. Below is the gold-standard protocol for assessing the metabolic stability of these bioisosteres.

Protocol: In Vitro Microsomal Stability Assay (LC-MS/MS)

This protocol is designed with built-in causality and self-validation to ensure data integrity[1].

1. System Preparation & Causality:

  • Matrix: Pooled Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration. Causality: Pooling minimizes inter-individual genetic variability in CYP expression.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is a critical cofactor for optimal enzyme structural integrity.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, NADP⁺, and G6PDH). Causality: NADPH degrades rapidly in aqueous solutions at 37°C. A regenerating system ensures zero-order kinetics for the electron donor, making the test compound concentration the sole rate-limiting factor.

2. Self-Validating Controls:

  • Positive Control (High Clearance): Verapamil (Expected t 1/2​ < 15 min). Validates that the enzymes are highly active.

  • Negative Control (Low Clearance): Warfarin (Expected t 1/2​ > 120 min). Validates that non-specific degradation or chemical instability is not occurring.

  • Internal Standard (IS): Tolbutamide in the quenching solvent. Causality: Introducing the IS precisely at the quench step ensures that any subsequent volumetric losses or matrix suppression effects in the mass spectrometer are perfectly normalized.

3. Step-by-Step Execution:

  • Pre-warm the HLM/buffer mixture and the test compounds (final assay concentration: 1 µM, <0.1% DMSO) to 37°C for 5 minutes in a 96-well plate.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • At defined time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile containing the Internal Standard. Causality: The 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins, halting the reaction.

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

4. Data Analysis: Plot the natural logarithm ( ln ) of the percentage of the remaining parent compound against time. The slope of the linear regression line yields the elimination rate constant ( k ).

  • Half-life (t 1/2​ ): 0.693/k

  • Intrinsic Clearance (CL int​ ): (k×Incubation Volume)/Protein Mass

By comparing the CL int​ of the gem-dimethyl lead versus the cyclopropane analog in this validated system, researchers can definitively quantify the success of the bioisosteric replacement.

References

  • BenchChem. "Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide." BenchChem,
  • BenchChem. "2,2-Dichlorocyclopropane-1-carboxamide | 75885-60-8." BenchChem,
  • Reekie, T. A., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry.
  • PharmaBlock. "Building Blocks - Aliphatic Rings as Bioisosteres of Phenyl Ring." PharmaBlock,
  • ChemRxiv. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv,

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Comparative

A Researcher's Guide to Navigating Alkylation: A Mechanistic Comparison of Mono- and Di-alkylation Pathways

For researchers and professionals in drug development and synthetic chemistry, the precise control over the degree of alkylation is not merely an academic exercise—it is a critical determinant of a molecule's final struc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the precise control over the degree of alkylation is not merely an academic exercise—it is a critical determinant of a molecule's final structure, and thus its function. The ability to selectively add one or two alkyl groups to a substrate can dramatically alter its biological activity, solubility, and metabolic stability. This guide provides an in-depth, mechanistically-driven comparison of mono- and di-alkylation pathways, moving beyond simple protocols to explain the fundamental principles that govern selectivity. By understanding the causality behind experimental choices, researchers can rationally design syntheses to favor the desired product, minimizing laborious purification and maximizing yield.

The core of this challenge lies in a competition between kinetics and thermodynamics.[1] Often, the initially formed mono-alkylated product is more reactive towards further alkylation than the starting material itself, creating a pathway to the di-alkylated species. Controlling the reaction outcome requires a nuanced understanding of the interplay between the substrate, base, solvent, electrophile, and temperature.

The Underlying Mechanism: A Tale of Two Pathways

At its heart, the alkylation of a pronucleophile, such as an active methylene compound, begins with the abstraction of a proton by a base to form a nucleophilic carbanion (or more accurately, an enolate).[2][3] This enolate then attacks an electrophilic alkylating agent (e.g., an alkyl halide) in a nucleophilic substitution (SN2) reaction.[4] The critical juncture occurs after the first alkylation: the resulting mono-alkylated product may still possess an acidic proton, setting the stage for a second deprotonation and subsequent alkylation event.

The selectivity for mono- versus di-alkylation is therefore a question of relative rates and stabilities. Can we form and react the initial enolate to completion before the mono-alkylated product has a chance to react further? Or do the reaction conditions permit equilibration, allowing the system to settle into its most stable state, which may be the di-alkylated product?[1]

G sub Substrate (e.g., CH₂(CO₂Et)₂) enolate1 Initial Enolate sub->enolate1 + Base - HB⁺ mono_product Mono-alkylated Product (R-CH(CO₂Et)₂) enolate1->mono_product + R-X - X⁻ anno1 Pathway 1: Mono-alkylation (Favored by Kinetic Control) enolate2 Mono-alkylated Enolate mono_product->enolate2 + Base - HB⁺ di_product Di-alkylated Product (R₂-C(CO₂Et)₂) enolate2->di_product + R-X - X⁻ anno2 Pathway 2: Di-alkylation (Favored by Thermodynamic Control)

Caption: Competing pathways in the alkylation of active methylene compounds.

Kinetic vs. Thermodynamic Control: The Decisive Factors

The ability to favor one pathway over the other hinges on the principles of kinetic and thermodynamic control.[5]

  • Kinetic Control favors the product that is formed fastest. This pathway has a lower activation energy.[1] To achieve this, reactions are typically run under irreversible conditions, effectively "trapping" the first-formed product.

  • Thermodynamic Control favors the product that is the most stable. This pathway leads to the lowest energy product. These reactions are run under reversible (equilibrating) conditions, allowing the initially formed kinetic product to revert to starting material and eventually form the more stable thermodynamic product.[1]

The following table summarizes the key experimental levers used to direct the reaction toward either mono- or di-alkylation.

FactorFavors Mono-alkylation (Kinetic Control)Favors Di-alkylation (Thermodynamic Control)Rationale
Base Strong, bulky, non-nucleophilic (e.g., LDA)[6]Weaker, less hindered (e.g., NaOEt, NaH)A strong, bulky base rapidly and irreversibly deprotonates the most accessible proton, preventing equilibration.[5] Weaker bases establish an equilibrium, allowing the system to reach the most stable product.
Temperature Low (-78 °C)[6]Higher (Room Temp. to Reflux)Low temperatures provide insufficient thermal energy to overcome the activation barrier for the reverse reaction or for the deprotonation of the mono-alkylated product, locking in the kinetic product.
Solvent Aprotic (e.g., THF)[7]Protic or coordinating (e.g., Ethanol)[7][8]Aprotic solvents do not facilitate proton exchange, suppressing equilibration. Protic solvents can act as a proton source, allowing for reversible protonation/deprotonation.[7]
Stoichiometry ~1 equivalent of base and electrophile>2 equivalents of base and/or electrophileUsing a stoichiometric amount of base ensures there is not enough to deprotonate the mono-alkylated product. An excess of reagents drives the reaction toward completion (di-alkylation).
Counter-ion Lithium (Li⁺)[7]Sodium (Na⁺), Potassium (K⁺)[7]The lithium cation coordinates strongly with the enolate oxygen, influencing reactivity and aggregation state, often favoring the kinetic pathway.[7]

Experimental Protocols: Putting Theory into Practice

The following protocols illustrate how these principles are applied to selectively synthesize mono- and di-alkylated products from a common starting material, diethyl malonate.

Protocol 1: Selective Mono-alkylation via Kinetic Control

This procedure is designed to rapidly and irreversibly form the mono-alkylated product.

Objective: Synthesize diethyl 2-benzylmalonate.

Methodology:

  • Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

  • Solvent and Reagent Preparation: Anhydrous tetrahydrofuran (THF, 20 mL) and diisopropylamine (1.1 eq) are added to the flask via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Base Formation (LDA): n-Butyllithium (1.1 eq, 1.6 M in hexanes) is added dropwise to the stirred solution. The mixture is allowed to stir at -78 °C for 30 minutes to ensure complete formation of lithium diisopropylamide (LDA). Rationale: LDA is a strong, sterically hindered base ideal for rapid, irreversible deprotonation.[6] It is generated in situ at low temperature to maintain its stability and reactivity.

  • Enolate Formation: Diethyl malonate (1.0 eq) is added dropwise via syringe. The reaction is stirred for 1 hour at -78 °C. Rationale: The substrate is added slowly to the pre-formed base to ensure instantaneous and complete conversion to the enolate, preventing unreacted substrate from participating in side reactions.[6]

  • Alkylation: Benzyl bromide (1.0 eq) is added dropwise. The reaction mixture is allowed to stir at -78 °C for 2 hours and then slowly warm to room temperature overnight. Rationale: A single equivalent of the electrophile is used to minimize the chance of di-alkylation. The reaction is started cold to control the initial exothermic reaction and maintain kinetic control.

  • Quench and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The product distribution is quantified by GC-MS and ¹H NMR spectroscopy.

Protocol 2: Di-alkylation via Thermodynamic Control

This procedure uses conditions that allow for equilibration and an excess of reagents to drive the reaction to the di-substituted product.

Objective: Synthesize diethyl 2,2-dibenzylmalonate.

Methodology:

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Base and Substrate: Sodium ethoxide (2.2 eq) is dissolved in absolute ethanol (20 mL). Diethyl malonate (1.0 eq) is added to the solution. Rationale: Sodium ethoxide is a strong but non-bulky base that establishes an equilibrium with the substrate in its conjugate acid solvent (ethanol). This allows for thermodynamic control.

  • Alkylation: Benzyl bromide (2.2 eq) is added to the mixture. The reaction is heated to reflux for 6-8 hours. Rationale: An excess of both base and electrophile, combined with elevated temperature, drives the reaction equilibrium towards the di-alkylated product.

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (2x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification and Analysis: The crude product is purified by flash column chromatography or distillation to yield the pure di-alkylated product. Product analysis is performed via HPLC and ¹³C NMR spectroscopy.

Comparative Data Summary

The following table presents expected outcomes from the described protocols, highlighting the dramatic shift in product distribution based on the chosen conditions.

ProtocolConditionsDiethyl Malonate (%)Mono-alkylated Product (%)Di-alkylated Product (%)
1 (Kinetic) LDA, THF, -78 °C, 1 eq. R-X<5>90<5
2 (Thermodynamic) NaOEt, EtOH, Reflux, 2.2 eq. R-X<2<10>85

Analytical Workflow for Product Quantification

Accurate determination of the product ratio is essential for reaction optimization and mechanistic understanding. A typical workflow involves separation of the reaction components followed by their identification and quantification.

G start Crude Reaction Mixture purification Purification Step (e.g., Column Chromatography) start->purification separation Analytical Separation purification->separation hplc HPLC separation->hplc gcms GC-MS separation->gcms id_quant Identification & Quantification hplc->id_quant gcms->id_quant nmr NMR Spectroscopy (Structure, Ratio) id_quant->nmr ms Mass Spectrometry (Molecular Weight) id_quant->ms uv UV/DAD Detector (Quantification) id_quant->uv final Final Report: Product Distribution & Yield nmr->final ms->final uv->final

Caption: General workflow for analyzing alkylation reaction products.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating non-volatile compounds. Using a UV-Vis or Diode-Array Detector (DAD), one can quantify each component based on its response factor.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. GC separates the components, and the mass spectrometer provides identification based on fragmentation patterns and molecular weight, allowing for precise quantification.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation. By integrating characteristic peaks in the ¹H NMR spectrum of the crude or purified mixture, a direct molar ratio of the different products can be determined.[9]

Broader Context: The N-Alkylation Challenge

The principles of mono- vs. di-alkylation are not confined to carbon nucleophiles. The N-alkylation of primary amines presents a classic and often frustrating example of over-alkylation. The mono-alkylated secondary amine product is frequently more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces the tertiary amine and even the quaternary ammonium salt.[12]

Controlling this selectivity is a significant area of research. Strategies include:

  • Using a large excess of the primary amine to ensure the electrophile is more likely to encounter a starting amine than the product.

  • Employing catalytic "borrowing hydrogen" or "hydrogen autotransfer" reactions, which use alcohols as alkylating agents via an in situ oxidation-imine formation-reduction sequence, often showing high selectivity for mono-alkylation.[13][14][15]

  • Specialized reagent systems that can differentiate between primary and secondary amines.[16][17]

Conclusion

The selective synthesis of mono- or di-alkylated products is a foundational challenge in organic chemistry that is solvable through the deliberate application of mechanistic principles. By understanding and manipulating the factors that govern kinetic and thermodynamic control—namely the choice of base, solvent, temperature, and stoichiometry—researchers can precisely steer a reaction towards the desired outcome. The ability to exert this level of control is paramount for the efficient synthesis of new chemical entities, enabling the rapid development of novel therapeutics and advanced materials.

References

  • Scribd. Active Methylene Compounds and Named Reactions-1 | PDF | Ester | Ketone. [Link]

  • Fiveable. Alkylation of enolates | Organic Chemistry II Class Notes... [Link]

  • Fiveable. Kinetic vs. Thermodynamic Enolates Definition - Organic... [Link]

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]

  • Chem.libretexts.org. Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]

  • ACS Publications. Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry. [Link]

  • YouTube. Alkylation of active methylene compounds and conversion into Ketones. [Link]

  • PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. [Link]

  • Owlstown. Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. [Link]

  • Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. [Link]

  • Chemistry LibreTexts. 5.5: Alkylation of Enolate Ions. [Link]

  • PMC. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]

  • Wikipedia. Thermodynamic versus kinetic reaction control. [Link]

  • PMC. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [Link]

  • ResearchGate. Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. [Link]

  • ResearchGate. (PDF) Development and validation of analytical method for mono, di and triacetin analysis by HPLC/UV–Vis/DAD detection with 13C NMR identification. [Link]

  • ACS Publications. Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • ResearchGate. ChemInform Abstract: Selective Mono- and Di-N-alkylation of Aromatic Amines with Alcohols and Acylation of Aromatic Amines Using Ph3P/DDQ. [Link]

  • Semantic Scholar. Development and validation of analytical method for mono, di and triacetin analysis by HPLC/UV–Vis/DAD detection with 13C NMR identification. [Link]

  • MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

  • ACS Publications. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,1-Bis(2-bromoethyl)cyclopropane

As a Senior Application Scientist, I frequently consult on the handling of highly reactive bifunctional electrophiles. 1,1-Bis(2-bromoethyl)cyclopropane is a specialized alkylating agent utilized in advanced drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the handling of highly reactive bifunctional electrophiles. 1,1-Bis(2-bromoethyl)cyclopropane is a specialized alkylating agent utilized in advanced drug development and complex organic synthesis. Due to the presence of two primary alkyl bromide moieties, this compound acts as a potent bis-electrophile.

Handling this reagent requires moving beyond standard laboratory safety practices into targeted, self-validating operational workflows. Below is the comprehensive safety, handling, and disposal guide designed to protect personnel and ensure logistical integrity.

Chemical Profile & Mechanistic Hazard

The primary safety concern with 1,1-Bis(2-bromoethyl)cyclopropane is its capacity to undergo rapid SN​2 reactions with biological nucleophiles. Dibromoalkanes are known to cross-link proteins and nucleic acids, leading to severe cytotoxicity, mutagenicity, and potential carcinogenicity [1]. The cyclopropane ring also adds localized ring strain, potentially altering its reactivity profile compared to linear dibromoalkanes. Because it can be absorbed through the skin and respiratory tract, stringent Personal Protective Equipment (PPE) and operational controls are non-negotiable.

Quantitative Hazard & Physical Data

PropertyValue / DescriptionSafety Implication
CAS Number 1232431-84-3 [2]Unique identifier for safety tracking and inventory management.
Molecular Formula C7H12Br2High bromine content indicates high density and lipophilicity.
Molecular Weight 255.98 g/mol Low volatility at room temperature, but aerosolization poses a severe inhalation risk.
Toxicity Class Bis-alkylating agentCapable of DNA/protein cross-linking; suspected mutagen/carcinogen[3].

Personal Protective Equipment (PPE) Matrix

When handling 1,1-Bis(2-bromoethyl)cyclopropane, standard laboratory PPE is insufficient. The selection of barrier materials must account for the high permeation rate of halogenated organics.

PPE CategoryRecommended EquipmentCausality & Scientific Rationale
Hand Protection Inner: 4-mil Nitrile Outer: 8-mil Butyl Rubber or Viton™Halogenated alkyls rapidly permeate and degrade standard nitrile. Butyl rubber provides superior chemical resistance against alkyl bromides. The inner nitrile glove protects against accidental dermal exposure during outer glove removal.
Eye/Face Protection Chemical splash goggles + ANSI-rated Face ShieldPrevents ocular exposure to aerosols or splashes. The cornea is highly susceptible to irreversible alkylation.
Body Protection Flame-resistant (FR) lab coat with elastic cuffs + Neoprene apronElastic cuffs prevent wrist exposure. The neoprene apron provides a secondary impermeable barrier against high-density liquid spills.
Respiratory Fume hood (Face velocity: 80-100 fpm).Mitigates inhalation of vapors or aerosols. Dibromoalkanes can cause severe pulmonary edema and systemic toxicity upon inhalation.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, the handling of 1,1-Bis(2-bromoethyl)cyclopropane must follow a strict, step-by-step operational protocol.

Step-by-Step Handling Methodology:

  • Preparation & Verification: Verify that the fume hood is operating at optimal face velocity (80-100 fpm). Clear the workspace of incompatible materials (strong bases, oxidizing agents).

  • PPE Donning: Don the inner nitrile gloves, FR lab coat, outer butyl rubber gloves, chemical splash goggles, and face shield.

  • Reagent Transfer: Utilize a closed-system transfer method (e.g., Schlenk line or septum-piercing syringe techniques) to minimize aerosol generation. Never pour the reagent directly from the stock bottle.

  • Reaction Execution: Conduct all reactions in secondary containment (e.g., a high-density polyethylene spill tray). Ensure the reaction vessel is securely clamped and vented through a scrubber system if heating is required.

  • Immediate Decontamination: Upon completion of the transfer, immediately rinse all syringes, needles, and spatulas in a designated quenching bath (see Disposal Plan) before removing them from the fume hood.

G A Fume Hood Setup & Vent Check B Don PPE (Butyl/Nitrile) A->B C Closed-System Reagent Transfer B->C D Reaction Execution C->D E In-situ Quenching of Apparatus D->E

Operational safety workflow for handling 1,1-Bis(2-bromoethyl)cyclopropane.

Chemical Quenching & Disposal Plan

Alkylating agents must never be disposed of in standard organic waste streams without prior deactivation. The goal of the quenching protocol is to force an SN​2 displacement of the bromide ions using a strong, water-soluble nucleophile, thereby neutralizing the electrophilic hazard[4].

Recommended Quenching Agent:

  • 1M Sodium Thiosulfate ( Na2​S2​O3​ ) in 50% aqueous ethanol: Highly effective for primary alkyl bromides. The ethanol acts as a co-solvent to ensure the lipophilic cyclopropane derivative dissolves and reacts efficiently with the aqueous thiosulfate.

Step-by-Step Quenching Methodology:

  • Preparation of Quench Bath: In a wide-mouth beaker inside the fume hood, prepare a 1M solution of Sodium Thiosulfate in a 1:1 mixture of water and ethanol.

  • Submersion: Submerge all contaminated glassware, syringes, and needles completely into the quench bath.

  • Reaction Time: Allow the materials to sit in the quenching solution for a minimum of 24 hours at room temperature. The thiosulfate ion will attack the electrophilic carbons, displacing the bromide ions to form a Bunte salt (S-alkyl thiosulfate).

  • Verification: The resulting Bunte salt is non-volatile, water-soluble, and non-alkylating.

  • Disposal: After 24 hours, the neutralized solution can be safely transferred to the standard aqueous/organic mixed waste stream, clearly labeled as "Neutralized Alkyl Bromide Waste."

G Hazard 1,1-Bis(2-bromoethyl)cyclopropane (Active Bis-Electrophile) Reaction S_N2 Displacement of Bromide Ions Hazard->Reaction Nucleophile Sodium Thiosulfate in EtOH/H2O (Nucleophilic Quench) Nucleophile->Reaction Safe Water-Soluble Bunte Salt (Safe for Waste Disposal) Reaction->Safe

SN2 chemical quenching pathway of the bis-electrophile into a safe adduct.

References

  • Khan, S., et al. "Molecular mechanisms of dibromoalkane cytotoxicity in isolated rat hepatocytes." Biochemical Pharmacology (1993).

  • CAS Common Chemistry. "1,1-Bis(2-bromoethyl)cyclopropane." American Chemical Society.

  • National Institutes of Health (NIH). "Reactions of Glyceraldehyde 3-Phosphate Dehydrogenase Sulfhydryl Groups with bis-Electrophiles Produce DNA-Protein Crosslinks." PMC.

  • Defense Technical Information Center (DTIC). "Bulk Chemicals as Reactive Decontaminants." DTIC.

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